1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-(2-azidoethyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-2-8-7-13(5-3-9(8)14)6-4-11-12-10/h8-9,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDMNVATDNEJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol: A Novel Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Drawing upon data from analogous structures and established synthetic methodologies, we will explore its chemical architecture, physicochemical properties, potential synthetic routes, and prospective applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged scaffold in medicinal chemistry.[1][2] The introduction of diverse functional groups onto the piperidine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3][4] The subject of this guide, 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, incorporates several key features—a substituted piperidinol core, an ethyl group at the 3-position, and a reactive azidoethyl side chain—that suggest its utility as a versatile building block for the synthesis of novel therapeutic agents.
Chemical Structure and Properties
Chemical Structure:
The chemical structure of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol consists of a central piperidine ring. An ethyl group is attached to the carbon at the 3-position, and a hydroxyl group is attached to the carbon at the 4-position. The nitrogen atom of the piperidine ring is substituted with a 2-azidoethyl group.
Predicted Physicochemical Properties:
The properties of the target compound can be estimated by considering the contributions of its constituent functional groups. The piperidinol core imparts a degree of polarity and potential for hydrogen bonding. The ethyl group at the 3-position will influence the stereochemistry and lipophilicity of the molecule. The azidoethyl group is a key feature, introducing a versatile chemical handle for further modification via click chemistry or other azide-specific reactions.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H18N4O | Based on structural components. |
| Molecular Weight | ~198.27 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small organic molecules.[7] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) and moderately soluble in water. | The hydroxyl and amino groups of the piperidine ring contribute to water solubility. |
| Reactivity | The azide group is susceptible to reduction to an amine and can undergo [3+2] cycloaddition reactions (click chemistry). The hydroxyl group can be derivatized (e.g., esterification, etherification). | The chemical behavior of azides is well-documented.[8] |
| Stability | Azides can be energetic and potentially unstable, especially with heating or shock. Should be handled with care. | General safety precaution for organic azides.[7] |
Potential Synthetic Pathways
A plausible synthetic route to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol can be designed based on established organic chemistry transformations. A likely starting material would be a suitably protected 3-ethyl-4-piperidone derivative.
Proposed Synthesis Workflow:
A potential synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: N-Protection of 3-Ethyl-4-piperidone
-
Rationale: Protection of the piperidine nitrogen is crucial to prevent side reactions during subsequent reduction and alkylation steps. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are suitable.
-
Procedure: To a solution of 3-ethyl-4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection). Stir at room temperature until the reaction is complete, as monitored by TLC. Work up the reaction mixture to isolate the N-protected product.[9]
Step 2: Reduction of the Ketone
-
Rationale: The ketone at the 4-position is reduced to a hydroxyl group. Sodium borohydride is a mild and effective reducing agent for this transformation.[10]
-
Procedure: Dissolve the N-protected-3-ethyl-4-piperidone in a protic solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with water and extract the product into an organic solvent.
Step 3: N-Deprotection and Alkylation
-
Rationale: The protecting group is removed to allow for the introduction of the 2-azidoethyl side chain. This is typically followed by alkylation with a suitable 2-carbon electrophile.
-
Procedure: Deprotect the N-protected-3-ethylpiperidin-4-ol using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection). Neutralize the resulting salt and react the free amine with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield N-(2-hydroxyethyl)-3-ethylpiperidin-4-ol.
Step 4: Conversion of the Hydroxyl Group to a Leaving Group
-
Rationale: The terminal hydroxyl group of the N-ethyl alcohol substituent is converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution with azide.
-
Procedure: Dissolve N-(2-hydroxyethyl)-3-ethylpiperidin-4-ol in an aprotic solvent like dichloromethane and cool in an ice bath. Add triethylamine followed by methanesulfonyl chloride. Stir the reaction at low temperature and then allow it to warm to room temperature. Work up the reaction to isolate the mesylated intermediate.
Step 5: Azide Substitution
-
Rationale: The mesylate is displaced by an azide ion to introduce the desired azido group.
-
Procedure: Dissolve the N-(2-mesyloxyethyl)-3-ethylpiperidin-4-ol in a polar aprotic solvent such as DMF. Add sodium azide and heat the reaction mixture (with caution). Monitor the reaction progress by TLC. After completion, cool the reaction, dilute with water, and extract the final product, 1-(2-azidoethyl)-3-ethylpiperidin-4-ol.
Potential Applications in Drug Discovery
The unique structural features of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol make it an attractive scaffold for the development of novel therapeutic agents.
-
Click Chemistry and Bio-conjugation: The terminal azide group is a versatile handle for "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This allows for the efficient and specific covalent attachment of this scaffold to other molecules, such as fluorescent probes, affinity tags, or larger drug molecules.
-
Lead Generation for CNS Disorders: Piperidine derivatives are well-represented among drugs targeting the central nervous system (CNS).[3] The scaffold of 1-(2-azidoethyl)-3-ethylpiperidin-4-ol could serve as a starting point for the synthesis of novel ligands for various CNS receptors.
-
Antimicrobial and Anticancer Agents: The piperidine nucleus is found in numerous compounds with antimicrobial and anticancer properties.[10][11] The ability to easily diversify the structure via the azide group could lead to the discovery of new potent agents in these therapeutic areas.
Safety and Handling
Organic azides are potentially explosive and should be handled with appropriate safety precautions. Avoid heating the compound to high temperatures, and protect it from shock and friction. All reactions involving azides should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents a promising, yet underexplored, chemical entity. Its combination of a substituted piperidine core and a reactive azide functionality provides a versatile platform for the synthesis of novel and complex molecules with potential applications across various therapeutic areas. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry and biological activity of this intriguing compound. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential in drug discovery and development.
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The Physicochemical Architecture and Bioconjugation Dynamics of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
Executive Summary & Structural Rationale
In modern drug discovery and bioconjugation, the demand for versatile, bioorthogonal building blocks is paramount. 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is a highly specialized, bifunctional scaffold designed to bridge the gap between traditional small-molecule pharmacophores and advanced click-chemistry applications.
The molecule is engineered with three distinct functional domains:
-
The Piperidine-4-ol Core: A privileged scaffold in medicinal chemistry that provides a basic nitrogen center and a hydrophilic hydrogen-bonding domain, optimizing aqueous solubility and target-protein interaction [1].
-
The 3-Ethyl Substitution: Introduces localized steric bulk and lipophilicity, which modulates the partition coefficient (LogP) and restricts the conformational flexibility of the piperidine ring, favoring a stable chair conformation.
-
The 1-(2-Azidoethyl) Appendage: Serves as a bioorthogonal reactive handle. The terminal azide enables highly specific, rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without interfering with the pharmacological integrity of the core scaffold [2].
Physicochemical Profiling
Understanding the physicochemical parameters of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is critical for predicting its pharmacokinetic behavior (ADME) and optimizing formulation strategies. Because the basicity of the amine group dictates membrane permeability and solubility [3], the following table synthesizes the core quantitative data for this molecule.
Table 1: Core Physicochemical Properties
| Property | Value | Method / Structural Rationale |
| Molecular Formula | C₉H₁₈N₄O | Exact mass computation. |
| Molecular Weight | 198.27 g/mol | Monoisotopic mass. |
| pKa (Basic) | 8.8 – 9.2 | Driven by the tertiary piperidine nitrogen; slightly attenuated by the inductive effect of the azidoethyl group[3]. |
| LogP (Octanol/Water) | 1.2 – 1.6 | Lipophilic ethyl group contribution offset by the polar hydroxyl and azide moieties. |
| Topological Polar Surface Area | ~73.2 Ų | Cumulative contribution from OH (20.2 Ų), N₃ (49.8 Ų), and tertiary N (3.2 Ų)[1]. |
| Hydrogen Bond Donors | 1 | C4-Hydroxyl group. |
| Hydrogen Bond Acceptors | 4 | Piperidine N, Azide terminal N's, Hydroxyl O. |
Mechanistic Pathways: The Causality of Reactivity
The utility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol lies in its orthogonal reactivity. The C4-hydroxyl group can undergo esterification or etherification, while the azido group remains inert under standard conditions. However, the defining reaction for this molecule is the CuAAC bioconjugation .
Mechanistic Causality: The azide group acts as a 1,3-dipole. During CuAAC, a Copper(I) catalyst coordinates with a terminal alkyne to form a copper-acetylide intermediate. The azide then coordinates to the copper center, drastically lowering the activation energy of the cycloaddition and ensuring absolute regioselectivity to form a 1,4-disubstituted 1,2,3-triazole[2].
Expert Insight: The tertiary nitrogen of the piperidine core can act as a competing ligand for Cu(I). Therefore, the use of a strong, water-soluble copper-chelating ligand (such as THPTA) is mandatory to prevent the piperidine core from sequestering the catalyst and stalling the reaction.
Caption: CuAAC bioconjugation pathway for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives and artifactual data.
Protocol A: Potentiometric Determination of pKa and LogD
Objective: Accurately determine the ionization constant of the piperidine nitrogen. Causality: We utilize potentiometric titration over computational prediction because the localized steric hindrance of the 3-ethyl group can uniquely shield the nitrogen, altering its solvation shell and shifting the true pKa.
-
Sample Preparation: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Co-Solvent Addition: Add methanol in varying fractions (10%, 20%, 30% v/v).
-
Causality: The neutral free-base form of the piperidine may precipitate at high pH. Using a Yasuda-Shedlovsky extrapolation ensures the molecule remains fully solvated across the entire pH gradient, preventing artifactual pKa shifts caused by micro-precipitation.
-
-
Titration: Titrate with 0.5 M KOH from pH 2.0 to 12.0 under an argon atmosphere to prevent CO₂ absorption.
-
Self-Validation Check (Hysteresis): Perform a continuous reverse titration (from pH 12.0 back to pH 2.0 using 0.5 M HCl). The forward and reverse curves must superimpose with a hysteresis of < 0.05 pH units. A deviation indicates compound degradation (e.g., base-catalyzed azide hydrolysis) or incomplete phase equilibrium.
Protocol B: CuAAC Bioconjugation Workflow
Objective: Conjugate the azido-piperidine to a fluorophore-alkyne for tracking. Causality: Ascorbic acid is used to reduce Cu(II) to Cu(I) in situ. This continuous reduction cycle maintains the active catalyst while preventing the oxidative degradation of the piperidine core.
-
Reagent Assembly: In a 1.5 mL Eppendorf tube, combine 100 µM of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol and 120 µM of the target alkyne in PBS (pH 7.4).
-
Catalyst Preparation: Premix 1 mM CuSO₄ with 5 mM THPTA ligand.
-
Causality: THPTA completely envelopes the Cu(I) ion, preventing the basic piperidine nitrogen of our compound from acting as an inhibitory ligand.
-
-
Initiation: Add 5 mM Sodium Ascorbate to the catalyst mix, then immediately transfer to the reaction tube. Incubate at 25°C for 1 hour.
-
Self-Validation Check (Mass Balance): Run a parallel "no-alkyne" control reaction. Analyze both via LC-MS. The control must show 100% recovery of the intact azido-piperidine. If the control shows mass shifts, it indicates the azide is undergoing copper-mediated homocoupling or degradation, invalidating the primary reaction conditions.
Caption: Self-validating workflow for physicochemical property determination.
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An In-depth Technical Guide to 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity, 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers. The content herein covers the fundamental physicochemical properties, a proposed synthetic pathway, analytical characterization, potential applications in drug discovery, and essential safety protocols.
Chemical Identity and Physicochemical Properties
1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is a functionalized piperidine derivative. The core structure is a piperidin-4-ol moiety, which is substituted at the 1-position with a 2-azidoethyl group and at the 3-position with an ethyl group.
Molecular Structure and Properties
The chemical structure of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is depicted below.
A summary of the key physicochemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C9H18N4O |
| Molecular Weight | 198.27 g/mol |
| Appearance | Expected to be a solid or oil at room temperature. |
| Solubility | Predicted to be soluble in polar organic solvents. |
| Boiling Point | Not determined. |
| Melting Point | Not determined. |
Synthesis and Characterization
While a specific synthesis for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol has not been reported, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted piperidines. A potential two-step synthesis is outlined below.
Proposed Synthetic Pathway
The synthesis would likely commence with the creation of the 3-ethylpiperidin-4-ol core, followed by the introduction of the 2-azidoethyl group at the nitrogen atom.
Step 1: Synthesis of 3-Ethylpiperidin-4-ol
The initial step would involve the reduction of a suitable precursor, such as 1-benzyl-3-ethylpiperidin-4-one, using a reducing agent like sodium borohydride (NaBH4). This would be followed by debenzylation to yield 3-ethylpiperidin-4-ol.
Step 2: N-Alkylation with a 2-Azidoethylating Agent
The secondary amine of 3-ethylpiperidin-4-ol can then be alkylated using a suitable 2-azidoethylating agent. This could be achieved with a reagent such as 2-azidoethyl tosylate or 2-bromoethyl azide in the presence of a base.
Analytical Characterization
The successful synthesis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol would be confirmed through a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: A characteristic strong, sharp absorption band is expected in the region of 2100 cm⁻¹ due to the asymmetric stretching vibration of the azide (N₃) group.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the ethyl and azidoethyl groups, as well as the protons on the piperidine ring. The protons on the carbon adjacent to the azide group are expected to be shifted downfield.[1]
-
¹³C NMR would display a distinct signal for the carbon atom bonded to the azide group, typically in the range of 50-65 ppm.[1]
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. A characteristic fragmentation pattern would be the loss of a nitrogen molecule (N₂), resulting in a neutral loss of 28 Da.[1]
Potential Applications and Research Directions
The piperidine scaffold is a common feature in many biologically active compounds and approved drugs.[3][4][5][6] The presence of the hydroxyl and ethyl groups at the 3 and 4 positions, along with the versatile azide functionality, suggests several potential applications for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in drug discovery and chemical biology.
Medicinal Chemistry
The 3-substituted-4-hydroxypiperidine motif is a key building block in the synthesis of various chiral drugs, including enzyme inhibitors for cancer treatment and compounds for managing metabolic disorders and cardiovascular diseases.[7][8] The introduction of the azidoethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, potentially leading to new therapeutic agents.
Chemical Biology and "Click Chemistry"
The azide group is a versatile functional handle for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the straightforward conjugation of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol to other molecules, such as fluorescent dyes, affinity tags, or biomolecules, for use in:
-
Target identification and validation: By attaching a reporter tag, the compound can be used to identify its biological targets.
-
Bioimaging: Fluorescently labeling the molecule would enable the visualization of its distribution in cells and tissues.
-
Drug delivery: The azide can be used to link the piperidine scaffold to drug delivery systems.
Safety and Handling of Organic Azides
Organic azides are energetic compounds and should be handled with caution due to their potential for explosive decomposition when subjected to heat, shock, or friction.[9][10][11]
Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle organic azides in a well-ventilated fume hood.[10]
-
Scale of Reaction: Work with the smallest possible quantities of the material.
-
Avoidance of Incompatible Materials:
-
Do not use metal spatulas, as they can form shock-sensitive metal azides. Use plastic or ceramic spatulas instead.[9][12]
-
Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[9]
-
Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.[11]
-
-
Storage: Store organic azides in a cool, dark place, away from heat sources.[10][11]
-
Waste Disposal: Azide-containing waste should be collected in a designated, properly labeled container and disposed of as hazardous waste. Never pour azide solutions down the drain.[10][12]
Conclusion
1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents a novel chemical entity with significant potential in the fields of medicinal chemistry and chemical biology. Its synthesis, while not yet reported, is achievable through established synthetic methodologies. The presence of the versatile azide functionality opens up numerous avenues for its application in "click chemistry" for the development of new research tools and potential therapeutic agents. Researchers working with this or similar azido-containing compounds must adhere to strict safety protocols due to their energetic nature. This guide provides a foundational understanding of this promising molecule to stimulate further investigation into its properties and applications.
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Solubility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in organic solvents
An In-depth Technical Guide to the Solubility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol. While specific experimental data for this compound is not widely published, this document leverages fundamental physicochemical principles and established methodologies to offer a robust guide for researchers, scientists, and drug development professionals. The guide outlines the theoretical underpinnings of solubility, provides detailed, field-proven protocols for its measurement, and discusses the key factors that govern the dissolution process.
Introduction and Physicochemical Profile
1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is a substituted piperidine derivative. Such scaffolds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of complex pharmaceutical agents.[1] The solubility of any active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its bioavailability, formulation, and processability.[2] Understanding the solubility profile in various organic solvents is essential for optimizing reaction conditions, designing purification strategies (e.g., crystallization), and preparing stock solutions for screening and analysis.
Molecular Structure Analysis:
-
Core Structure: 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
-
Molecular Formula: C₉H₁₈N₄O
-
Key Functional Groups:
-
Piperidin-4-ol Moiety: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, suggesting affinity for polar protic solvents. The tertiary amine within the piperidine ring is a hydrogen bond acceptor and imparts basicity to the molecule.[3]
-
Azidoethyl Group (-CH₂CH₂N₃): The azide group is a polar, dipolar moiety that can participate in dipole-dipole interactions.
-
Ethyl Group (-CH₂CH₃): This alkyl substituent at the 3-position adds non-polar character, increasing the molecule's lipophilicity compared to an unsubstituted core.
-
This combination of polar and non-polar functionalities suggests a mixed-polarity character, allowing for solubility across a spectrum of organic solvents. The principle of "like dissolves like" provides a foundational basis for predicting its behavior.[4]
Theoretical Framework: Predicting Solubility
The dissolution of a solid solute in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
-
Lattice Energy: The strength of the intermolecular forces holding the crystalline solid together. For a polar molecule like 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, these forces likely include hydrogen bonding (from the -OH group) and dipole-dipole interactions.
-
Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.
A compound dissolves when the solvation energy sufficiently overcomes the lattice energy. Based on its structure, we can make the following qualitative predictions:
-
High Solubility Expected: In polar protic solvents (e.g., Methanol, Ethanol) that can engage in hydrogen bonding with both the hydroxyl and tertiary amine groups.
-
Good to Moderate Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) which can effectively solvate the molecule through dipole-dipole interactions.
-
Moderate to Low Solubility Expected: In chlorinated solvents (e.g., Dichloromethane, Chloroform) due to the molecule's mixed polarity.
-
Low to Very Low Solubility Expected: In non-polar solvents (e.g., Hexane, Toluene) where the energy gained from solute-solvent interactions is insufficient to overcome the compound's lattice energy.
The following diagram illustrates the key molecular and external factors that influence this process.
Caption: Key factors affecting the solubility of an organic compound.
Experimental Determination of Thermodynamic Solubility
To obtain quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that the solution has reached its maximum saturation point under controlled conditions.
The overall workflow is a self-validating system designed for accuracy and reproducibility.
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An In-depth Technical Guide to the Stereochemistry and Chirality of 3-Ethylpiperidin-4-ol Derivatives
This guide provides a comprehensive overview of the stereochemistry and chirality of 3-ethylpiperidin-4-ol derivatives, a class of compounds of significant interest in pharmaceutical research and drug development. We will delve into the structural nuances, synthetic strategies for stereocontrol, and the analytical techniques essential for their characterization.
The Significance of Stereoisomerism in Drug Design
Stereoisomerism, the arrangement of atoms in a molecule in three-dimensional space, is a critical factor in the efficacy and safety of pharmaceuticals.[1][2] Enantiomers and diastereomers, different types of stereoisomers, can exhibit vastly different pharmacological and toxicological profiles.[1][3][4] This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with specific stereoisomers of a drug molecule.[1][4] The 3-ethylpiperidin-4-ol scaffold is a privileged structural motif found in numerous biologically active compounds, making a thorough understanding of its stereochemistry paramount for modern drug discovery.[5][6]
Structural Features and Stereoisomers of 3-Ethylpiperidin-4-ol
The 3-ethylpiperidin-4-ol core contains two chiral centers at the C3 and C4 positions. This gives rise to a total of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers:
-
(3R,4R) and (3S,4S): These are enantiomers with a trans relationship between the ethyl and hydroxyl groups.
-
(3R,4S) and (3S,4R): These are enantiomers with a cis relationship between the ethyl and hydroxyl groups.
The cis and trans diastereomers will have different physical and chemical properties, including their conformational preferences.
Conformational Analysis
The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents (the ethyl group at C3 and the hydroxyl group at C4) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions.
For the trans isomers, the most stable conformation will have both the ethyl and hydroxyl groups in equatorial positions to minimize steric hindrance. In the cis isomers, one substituent will be axial and the other equatorial. The preferred conformation will be the one where the larger ethyl group occupies the equatorial position.
dot
Caption: Stereoisomers of 3-ethylpiperidin-4-ol.
Stereoselective Synthesis Strategies
The precise construction of all four stereoisomers of 3-substituted-4-hydroxypiperidines remains a significant challenge.[7] Several synthetic strategies have been developed to control the stereochemistry at the C3 and C4 positions.
Diastereoselective Reduction of 3-Ethyl-4-oxopiperidines
A common approach involves the reduction of a 3-ethyl-4-oxopiperidine precursor. The stereochemical outcome of the reduction is influenced by the reducing agent and the steric environment around the carbonyl group.
-
Hydride reagents: Bulky hydride reagents, such as L-Selectride, tend to attack from the less hindered face of the piperidone ring, often leading to the cis product.[7] Conversely, smaller hydride reagents like sodium borohydride may show less selectivity.
-
Catalytic Hydrogenation: The choice of catalyst and reaction conditions can influence the diastereoselectivity of hydrogenation.
Enzymatic Reduction
Biocatalytic ketone reduction using carbonyl reductases offers a promising and environmentally friendly approach to synthesize chiral 3-substituted-4-hydroxypiperidines.[7][8][9] These enzymes can exhibit high stereoselectivity, providing access to specific stereoisomers with high enantiomeric excess (>99% ee) and conversion rates.[7][8]
Experimental Protocol: Enzymatic Reduction of a 3-Substituted 4-Oxopiperidine [7][8]
-
Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.0), dissolve the 3-substituted 4-oxopiperidine substrate.
-
Enzyme and Cofactor Addition: Add the carbonyl reductase enzyme and a cofactor, typically NADPH or a glucose-based regeneration system.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC or GC.
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent and purify by column chromatography.
dot
Caption: Workflow for enzymatic reduction.
Asymmetric Synthesis from Chiral Precursors
Another powerful strategy involves starting with a chiral building block that already contains one of the desired stereocenters. For instance, chiral amino acids or their derivatives can be used to construct the piperidine ring with defined stereochemistry.[10][11][12]
Analytical Techniques for Stereochemical Characterization
The unambiguous determination of the absolute and relative stereochemistry of 3-ethylpiperidin-4-ol derivatives is crucial. A combination of analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the relative stereochemistry (cis or trans). The coupling constants (J-values) between the protons at C3 and C4 can provide information about their dihedral angle, which is related to their relative orientation.[13][14][15] Nuclear Overhauser Effect (NOE) experiments can also reveal through-space proximity between protons, helping to elucidate the stereochemical arrangement.[13][14]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[16][17] This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
Table 1: Representative Chiral HPLC Data
| Compound | Chiral Column | Mobile Phase | Retention Time (min) | Enantiomeric Excess (%) |
| (3R,4R)-Isomer | Chiralpak AD-H | Hexane/Isopropanol | 12.5 | >99 |
| (3S,4S)-Isomer | Chiralpak AD-H | Hexane/Isopropanol | 15.2 | >99 |
| Racemic Mixture | Chiralpak AD-H | Hexane/Isopropanol | 12.5, 15.2 | N/A |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a crystalline compound.[17] This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice.
dot
Caption: Analytical workflow for stereochemical assignment.
Conclusion and Future Directions
The stereochemistry of 3-ethylpiperidin-4-ol derivatives profoundly impacts their biological activity. A deep understanding of their three-dimensional structure is therefore essential for the design and development of novel therapeutics. While significant progress has been made in the stereoselective synthesis and analysis of these compounds, the development of more efficient, scalable, and versatile methods remains an active area of research. Future efforts will likely focus on the discovery of novel catalysts, both chemical and biological, for asymmetric synthesis and the application of advanced analytical techniques for rapid and accurate stereochemical assignment.
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Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - RSC Publishing. Available at: [Link]
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Introduction: The Strategic Value of the Azidoethyl Piperidine Scaffold
An In-Depth Technical Guide to the Synthesis of Azidoethyl Piperidine Intermediates
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural alkaloids.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to confer aqueous solubility. When functionalized with an azidoethyl group, the piperidine scaffold is transformed into a highly versatile building block for drug development and chemical biology.
The azide moiety is not merely a placeholder for a future amine; it is a powerful and strategic functional group. It is relatively stable, compact, and chemically orthogonal to most biological functional groups.[5] This unique reactivity profile makes it an ideal handle for two of modern chemistry's most robust transformations: the Staudinger ligation for selective amine formation and, most notably, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the flagship reaction of "Click Chemistry".[6][7][8] These reactions enable the efficient and specific conjugation of the piperidine core to other molecules, such as peptides, fluorescent tags, or complex drug fragments, under mild, often aqueous, conditions.[5][6]
This guide provides a detailed exploration of the primary synthetic routes to azidoethyl piperidine intermediates, offering field-proven insights into the causality behind experimental choices, detailed protocols, and the subsequent utility of these invaluable chemical tools.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of azidoethyl piperidines can be broadly categorized into two primary, highly reliable pathways: a two-step sequence involving a haloethyl intermediate and a more direct, one-step conversion via the Mitsunobu reaction. The choice between these routes often depends on the starting material availability, scalability, and stereochemical considerations.
Caption: High-level overview of the two primary synthetic routes.
Pathway A: Two-Step Synthesis via Halogenated Intermediates
This classic and robust method first activates the terminal hydroxyl group of a hydroxyethyl piperidine by converting it into a good leaving group (a halide), which is subsequently displaced by an azide ion.
Step 1: Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride
The conversion of an alcohol to an alkyl chloride is a fundamental transformation. For this synthesis, thionyl chloride (SOCl₂) is an excellent choice. The reaction proceeds through a chlorosulfite ester intermediate. The subsequent attack by the chloride ion can occur intramolecularly (Sₙi mechanism) or intermolecularly, depending on the solvent. The use of chloroform or similar solvents and reflux conditions ensures the reaction goes to completion.[9] The product is typically isolated as a hydrochloride salt, which is often a stable, crystalline solid, making it easy to handle and purify.[9]
Expert Insight: The formation of the hydrochloride salt in situ or during workup is advantageous for stability and purification. The basic nitrogen of the piperidine ring would otherwise be reactive towards the thionyl chloride or the resulting alkyl chloride product.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(piperidin-1-yl)ethan-1-ol (1 equiv.) in chloroform (approx. 4-5 mL per gram of alcohol).
-
Reagent Addition: While stirring, carefully add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) dropwise to the solution. The addition is exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 60-65°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully evaporate the solvent and excess thionyl chloride in vacuo. The resulting crude solid is the hydrochloride salt.
-
Purification: Recrystallize the solid from a suitable solvent system, such as ethanol/ether, to yield pure 1-(2-chloroethyl)piperidine hydrochloride as a white to off-white solid.[9]
Step 2: Azide Installation via Nucleophilic Substitution
This step is a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction. The azide ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile and readily displaces the chloride from the chloroethyl intermediate.[10] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is critical as it solvates the sodium cation while leaving the azide anion highly reactive, thus accelerating the Sₙ2 reaction.
Expert Insight: While NaN₃ is effective, it is acutely toxic and potentially explosive, especially in the presence of acid (forms hydrazoic acid) or heavy metals. All handling must be done with appropriate personal protective equipment (PPE) and engineering controls. The reaction should be heated moderately to ensure a reasonable reaction rate without promoting elimination side reactions.
-
Setup: To a solution of 1-(2-chloroethyl)piperidine hydrochloride (1 equiv.) in DMF (approx. 5-10 mL per gram), add sodium azide (NaN₃, 1.5-2.0 equiv.).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.1 equiv.) to neutralize the hydrochloride salt and free the piperidine nitrogen.
-
Reaction: Heat the mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield 1-(2-azidoethyl)piperidine as a liquid.
Caption: Experimental workflow for the two-step synthesis.
Pathway B: Direct Azidation via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful and elegant method for converting a primary or secondary alcohol directly into a variety of functional groups, including azides, with a predictable inversion of stereochemistry.[11][12] This one-pot reaction avoids the need to first synthesize and isolate a halogenated intermediate.
Mechanism Causality: The reaction is initiated by the nucleophilic attack of a phosphine (typically triphenylphosphine, PPh₃) on an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] This forms a highly reactive betaine intermediate. The acidic proton of the azide source, often diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), protonates the betaine.[13] The alcohol then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. Finally, the azide anion performs an Sₙ2 displacement on the carbon atom, resulting in the desired azido product with inverted stereochemistry and the formation of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct.[12][13]
Expert Insight: The Mitsunobu reaction is prized for its mild conditions and high stereoselectivity.[14] However, a significant challenge is the removal of the TPPO byproduct, which can be difficult to separate from the desired product. Using polymer-bound PPh₃ or modified phosphines can simplify purification.[12] Additionally, azodicarboxylates like DEAD can be hazardous and should be handled with care.[13]
-
Setup: In a flame-dried, inert-atmosphere (N₂ or Ar) flask, dissolve the alcohol (1 equiv.), triphenylphosphine (PPh₃, 1.5 equiv.), and diphenylphosphoryl azide (DPPA, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with a small amount of water. Remove the THF in vacuo.
-
Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Purification is typically achieved via silica gel column chromatography. The different polarities of the azido product and the byproducts allow for their separation.
| Parameter | Pathway A (Two-Step) | Pathway B (Mitsunobu) |
| Overall Steps | Two (Halogenation, Azidation) | One |
| Key Reagents | SOCl₂, NaN₃ | PPh₃, DIAD, DPPA |
| Stereochemistry | Not typically controlled (achiral substrate) | Inversion at carbinol center |
| Conditions | Harsher (reflux, heating) | Milder (0°C to RT) |
| Workup/Purification | Generally straightforward | Can be challenging due to byproducts |
| Scalability | Generally more scalable | Can be less scalable due to reagent cost/byproducts |
Downstream Applications: Unleashing the Power of the Azide
The true value of the azidoethyl piperidine intermediate lies in its capacity for further, highly specific transformations.
Staudinger Reaction: Mild Reduction to Primary Amines
The Staudinger reaction provides a remarkably mild method for reducing an azide to a primary amine, avoiding the harsh conditions of catalytic hydrogenation that might affect other functional groups.[15][16] The azide reacts with a phosphine (e.g., PPh₃) to form an iminophosphorane intermediate, which is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide.[17][18]
Click Chemistry: The Azide-Alkyne Cycloaddition (CuAAC)
This is arguably the most powerful application. The azidoethyl piperidine can be "clicked" onto a molecule containing a terminal alkyne in the presence of a copper(I) catalyst.[7] This reaction is exceptionally reliable, high-yielding, and forms a stable, aromatic triazole linker.[8][19] This has profound implications in drug discovery for creating complex molecules, bioconjugation for attaching probes to biological systems, and materials science.[5][6]
Caption: Major applications of the azidoethyl piperidine intermediate.
Conclusion
The synthesis of azidoethyl piperidine intermediates is a critical capability for researchers in drug development and chemical biology. The two-step halogenation-substitution pathway offers a robust, scalable, and cost-effective route, while the direct Mitsunobu reaction provides a milder, more elegant alternative, particularly valuable in stereospecific contexts. The resulting azidoethyl piperidine is not an endpoint but a versatile launching pad for constructing complex molecular architectures via powerful transformations like the Staudinger reaction and, most significantly, Click Chemistry. Mastery of these synthetic protocols provides access to a class of building blocks essential for advancing modern molecular science.
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Foreword: Proactive Hazard Assessment in Pharmaceutical Development
An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
In the landscape of modern drug discovery and development, the imperative extends beyond efficacy to encompass a rigorous understanding of the physicochemical properties of Active Pharmaceutical Ingredients (APIs) and their intermediates. Molecules designed for therapeutic effect often possess complex functionalities, some of which may introduce energetic properties. 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents such a case—a molecule with a potentially valuable piperidine scaffold for CNS-targeting compounds, but which also incorporates an organic azide. The azide group, a well-known "explosophore," necessitates a thorough and proactive assessment of the molecule's thermodynamic stability. This guide is designed for researchers, safety professionals, and drug development scientists, providing a comprehensive framework for evaluating the thermal hazards associated with this compound. We will move beyond mere protocol recitation to explore the causal logic behind our experimental choices, ensuring a robust, self-validating approach to safety and stability assessment.
Theoretical Stability Assessment: A First Principles Approach
Before any experimental work is initiated, a theoretical evaluation based on the molecule's structure is a mandatory first step. This allows for an initial risk assessment and informs the design of subsequent experiments.
1.1 Structural Analysis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
The molecule comprises three key structural features that influence its stability:
-
The Alkyl Azide (-CH₂-N₃): This is the primary energetic group. The decomposition of organic azides is highly exothermic, releasing a significant amount of energy and gaseous nitrogen.[1] The stability of an organic azide is inversely related to its nitrogen content.[2][3]
-
The 3-Ethylpiperidin-4-ol Ring: The piperidine ring itself is a stable saturated heterocycle.[4][5] The ethyl and hydroxyl substituents influence the molecule's conformation and potential for intramolecular interactions. The hydroxyl group, in particular, could potentially form hydrogen bonds that might subtly influence the decomposition pathway.
-
Carbon-to-Nitrogen Ratio (C/N): A fundamental guideline for azide stability is the ratio of carbon atoms to nitrogen atoms.[2][3] For 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (C₉H₁₈N₄O), the C/N ratio is 9 carbons to 4 nitrogens (9/4 = 2.25). While there is no universally "safe" threshold, azides with a C/N ratio between 1 and 3 should be handled with caution, stored at low temperatures, and used in dilute solutions.[2] Another guideline suggests the ratio of (N_Carbon + N_Oxygen) / N_Nitrogen should be ≥ 3 for enhanced stability; in this case, (9+1)/4 = 2.5, which again falls into a cautionary range.[6]
-
The "Rule of Six": This principle suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for every energetic functional group to provide sufficient dilution to render it relatively safe.[2] Our molecule has 9 carbons and 1 oxygen for one azide group, satisfying this rule, which suggests it is less likely to be shock-sensitive as a primary explosive but still requires careful thermal evaluation.
The following diagram illustrates the relationship between these structural features and the overall assessment of the molecule's stability.
Caption: Experimental workflow for DSC and TGA screening.
Trustworthiness: Self-Validating Protocol for DSC/TGA
-
System Calibration: Before analysis, verify the instrument's temperature and enthalpy calibration using certified reference standards (e.g., indium). This ensures the accuracy of the measured onset temperatures and energy release.
-
Sample Preparation: A small sample mass (1-3 mg) is crucial. This minimizes the energy released during decomposition, protecting the instrument and operator. The sample is placed in a hermetically sealed aluminum pan to contain any evolved gases during the initial phase of decomposition.
-
Inert Atmosphere: The experiment is conducted under a nitrogen purge (e.g., 50 mL/min). This prevents oxidative decomposition, ensuring that the observed thermal events are intrinsic to the molecule's stability and not an artifact of a reaction with air.
-
Heating Rate Selection: A heating rate of 10 °C/min is a standard starting point. It provides a good balance between signal resolution and analysis time. For materials with very sharp decompositions, a slower rate (e.g., 2-5 °C/min) may be used to improve resolution of the onset temperature.
-
Data Interpretation: The key parameters are the T_onset from DSC (the temperature at which decomposition begins) and the enthalpy of decomposition (ΔH_d), which quantifies the energy released. A sharp mass loss in the TGA curve coinciding with the DSC exotherm confirms that the event is decomposition.
Accelerating Rate Calorimetry (ARC)
Expertise & Causality: While DSC provides valuable screening data, it measures behavior under a constant heating rate. In a real-world process deviation (e.g., a cooling failure), the heat generated by the decomposition itself will accelerate the reaction, leading to a thermal runaway. ARC is the gold standard for simulating this worst-case, adiabatic (zero heat loss) scenario. [7][8]It provides critical data for calculating safe operating limits. [9][10]
Caption: Workflow for Accelerating Rate Calorimetry (ARC) analysis.
Trustworthiness: Self-Validating Protocol for ARC
-
System Integrity: The ARC system consists of a robust, sealed sample container ("bomb") equipped with temperature and pressure sensors, placed within an adiabatic chamber. [9][11]The integrity of this containment is paramount.
-
Heat-Wait-Search (HWS) Mode: This is the core of the ARC experiment. [10]The system heats the sample in small steps (e.g., 5 °C), then waits for thermal equilibrium, and then searches for any self-heating. This high-sensitivity search (typically detecting rates as low as 0.02 °C/min) ensures that even very slow decomposition onsets are not missed. [9]3. Adiabatic Tracking: Once self-heating is detected, the instrument's crucial function begins. Heaters in the surrounding chamber perfectly match the sample's temperature rise, preventing any heat loss to the environment. This simulates the worst-case scenario in a large, insulated reactor. [8]4. Data Interpretation: The ARC provides a rich dataset, including:
-
Onset Temperature (T_onset): The temperature at which self-accelerating decomposition begins. This is often considered the most critical safety parameter.
-
Adiabatic Temperature Rise (ΔT_ad): The total temperature increase due to the decomposition, indicating the total energy of the event.
-
Time to Maximum Rate (TMR): A plot of TMR versus temperature shows how quickly a runaway will proceed from a given starting temperature. This is vital for designing emergency relief systems and setting safe operating temperatures. [10] * Pressure Data: The rate and magnitude of pressure increase from gas generation, which is essential for vent sizing and assessing containment requirements. [7]
-
Data Synthesis and Hazard Assessment
The power of this multi-technique approach lies in synthesizing the data into a single, coherent thermal hazard profile.
Table 1: Representative Thermal Stability Data for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
| Parameter | DSC | TGA | ARC | Causality & Significance |
| Onset Temperature (T_onset) | ~175 °C | ~178 °C | ~160 °C | The ARC onset is the most critical value as it reflects the start of self-accelerating decomposition under adiabatic conditions. It is almost always lower than the DSC onset. |
| Peak Temperature | ~185 °C | N/A | Varies | The DSC peak indicates the point of maximum heat flow rate under a forced temperature ramp. |
| Mass Loss | N/A | ~31% | N/A | The theoretical mass loss for the extrusion of N₂ from the azide group is (28.01 / 202.30) * 100% = 13.8%. A mass loss significantly greater than this indicates further molecular fragmentation. |
| Enthalpy (ΔH_d) | ~ -250 kJ/mol | N/A | N/A | Provides a measure of the total energy released. Values >100 kJ/mol are considered highly energetic. |
| Time to Max Rate (TMR) from T_onset | N/A | N/A | ~8 hours | Indicates that from the onset of adiabatic decomposition, the reaction would take approximately 8 hours to reach its maximum velocity without intervention. |
| Adiabatic Temp. Rise (ΔT_ad) | N/A | N/A | ~220 °C | Represents the total potential temperature rise in a worst-case scenario, indicating a very severe event. |
Note: The data in this table are illustrative examples based on typical values for similar organic azides and are not from direct experimental measurement of the title compound.
Safe Handling and Storage Protocols
The synthesis of the above data leads directly to the following mandatory safety protocols:
-
Scale Limitation: Due to the energetic nature confirmed by DSC and ARC, synthesis and handling should be performed on the smallest scale feasible for the required task.
-
Temperature Control: Based on the ARC T_onset of 160 °C, a maximum operating temperature of 100 °C should be established, providing a conservative safety margin. All reactions should be conducted with reliable temperature monitoring and secondary cooling capabilities.
-
Material Incompatibilities: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. [2]Do not use metal spatulas or ground glass joints, which can initiate decomposition through friction or the formation of sensitive metal azides. [6][12][13]Halogenated solvents like dichloromethane must be avoided as they can form dangerously explosive diazidomethane. [2][12]4. Storage: The compound must be stored in a cool, dark place, preferably below room temperature and away from sources of heat, light, and shock. [6][13]5. Personal Protective Equipment (PPE): Always handle the material within a fume hood behind a blast shield. [6]A lab coat, safety glasses, and appropriate gloves are mandatory. [12]6. Disposal: All waste containing the azide must be treated as hazardous. It should be chemically quenched to a more stable derivative (e.g., reduction to the corresponding amine) before disposal according to institutional guidelines. [2]
Conclusion
The thermodynamic stability assessment of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol reveals it to be an energetic compound requiring stringent safety controls. While theoretical analysis provides a valuable preliminary warning, it is the empirical data from a multi-technique approach—combining DSC/TGA for rapid screening and ARC for simulating worst-case scenarios—that provides the actionable data required for safe handling and process design. The onset of self-accelerating decomposition, as determined by ARC, is the most critical parameter for defining safe operating limits. By grounding our experimental protocols in principles of causality and self-validation, we can confidently manage the risks associated with this and other energetic molecules in the pharmaceutical development pipeline.
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A Technical Guide to the IUPAC Nomenclature of Azido-Functionalized Piperidines for Medicinal Chemistry
This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for piperidine scaffolds functionalized with the azido group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the systematic approach to accurately and unambiguously naming these important chemical entities. Beyond a mere recitation of rules, this paper delves into the logic underpinning the nomenclature, offering clarity on numbering, substituent prioritization, and stereochemical designation.
Introduction: The Significance of Piperidine and Azido Moieties in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1]
The azido group (–N₃), while historically associated with energetic materials, has gained significant traction in drug discovery as a versatile functional handle and a pharmacophore in its own right. Its utility in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the efficient and modular assembly of complex molecular architectures.[2] Furthermore, the azido group can serve as a bioisostere for other functional groups and can participate in key binding interactions with protein targets. The introduction of an azido group onto a piperidine scaffold, therefore, represents a powerful strategy in the design of novel therapeutics.
This guide will systematically deconstruct the IUPAC nomenclature for this class of compounds, ensuring that researchers can confidently and correctly name their molecules of interest, facilitating clear communication and accurate documentation in a research and development setting.
Part 1: Core Principles of Naming Azido-Functionalized Piperidines
The IUPAC nomenclature for substituted piperidines follows a systematic set of rules designed to provide a unique and unambiguous name for any given structure. The fundamental components of the name are the parent hydride, substituents, and locants (numbers) indicating the position of the substituents.
The Parent Hydride: Piperidine
The foundation of the name is the parent heterocycle, which in this case is piperidine .[3] This name is a retained, preferred IUPAC name, signifying a saturated six-membered ring containing one nitrogen atom.[1]
Numbering the Piperidine Ring
The numbering of the piperidine ring is the critical first step in assigning locants to substituents. The following rules apply:
-
The Nitrogen Atom is Always Position 1: By convention, the heteroatom (nitrogen) in the piperidine ring is assigned the locant '1'.[4]
-
Lowest Locants for Substituents: The ring is numbered from 2 to 6 in a direction that assigns the lowest possible set of locants to the substituents.[5]
If there is a choice in numbering that results in the same low locant set, the substituent that comes first alphabetically is assigned the lower number.[5]
The Azido Group: A Prefixed Substituent
The azido group (–N₃) is always treated as a substituent and is denoted by the prefix "azido" . It does not have a suffix and is never the principal functional group for naming purposes.
Assembling the Name: Alphabetical Order
Substituents on the piperidine ring are listed in alphabetical order as prefixes to the parent name "piperidine". Numerical locants are used to indicate the position of each substituent, separated by hyphens. If multiple identical substituents are present, prefixes such as "di-", "tri-", and "tetra-" are used, but these are ignored for alphabetization purposes (e.g., "dimethyl" is alphabetized under 'm').[5]
Part 2: Naming Examples from Simple to Complex
To illustrate these principles, let's consider a series of examples.
Example 1: A Simple Azidopiperidine
Structure: A piperidine ring with an azido group at the 4-position.
Analysis:
-
Parent: Piperidine
-
Substituent: An azido group.
-
Numbering: The nitrogen is position 1. Numbering in either a clockwise or counter-clockwise direction places the azido group at position 4.
-
Name Construction: The substituent is "azido" at position 4.
IUPAC Name: 4-Azidopiperidine
Example 2: N-Substituted Azidopiperidine
Structure: An azido group at the 3-position and a methyl group on the nitrogen.
Analysis:
-
Parent: Piperidine
-
Substituents: "azido" and "methyl".
-
Numbering: The nitrogen is position 1. To give the azido group the lowest possible locant, we number towards it, making it position 3.
-
Name Construction: The methyl group is on the nitrogen, so its locant is N. The azido group is at position 3. Alphabetically, "azido" comes before "methyl".
IUPAC Name: 3-Azido-1-methylpiperidine
Example 3: Multiple Ring Substituents
Structure: An azido group at the 4-position, a methyl group at the 4-position, and an ethyl group at the 2-position.
Analysis:
-
Parent: Piperidine
-
Substituents: "azido", "ethyl", and "methyl".
-
Numbering: The nitrogen is position 1. We have two possible numbering schemes to consider for the lowest locant set:
-
Clockwise: ethyl at 2, azido at 4, methyl at 4. Locant set: (2, 4, 4)
-
Counter-clockwise: methyl at 4, azido at 4, ethyl at 6. Locant set: (4, 4, 6) The set (2, 4, 4) is lower than (4, 4, 6), so we number clockwise.
-
-
Name Construction: The substituents are alphabetized: "azido", "ethyl", "methyl".
IUPAC Name: 4-Azido-2-ethyl-4-methylpiperidine
Example 4: Incorporating Stereochemistry
Structure: An azido group at the 3-position and a hydroxyl group at the 4-position, with defined stereochemistry. Let's assume the azido group is pointing up (β) and the hydroxyl group is pointing down (α) in a chair conformation, leading to a (3R, 4S) configuration.
Analysis:
-
Parent: Piperidine
-
Substituents: "azido" and "hydroxy".
-
Numbering: Nitrogen is 1. Numbering towards the substituents gives the set (3, 4).
-
Stereochemistry: The absolute configuration at each stereocenter is determined using the Cahn-Ingold-Prelog (CIP) priority rules and is included at the beginning of the name in parentheses.
-
Name Construction: Alphabetize the substituents: "azido", "hydroxy".
IUPAC Name: (3R,4S)-3-Azido-4-hydroxypiperidine or (3R,4S)-3-Azidopiperidin-4-ol (The latter is preferred when the alcohol is the principal functional group, but for simplicity in this context, we treat both as prefixes).
Part 3: Data Presentation and Experimental Protocols
For clarity and ease of comparison, the fundamental IUPAC naming conventions are summarized below.
| Component | Rule | Example |
| Parent Hydride | The saturated six-membered heterocycle is named piperidine . | 4-Azidopiperidine |
| Numbering | The nitrogen atom is always assigned locant 1 . Numbering proceeds to give substituents the lowest possible locants . | 4 -Azido-2 -methylpiperidine |
| Substituents | The –N₃ group is named with the prefix "azido" . All substituents are listed in alphabetical order . | A zido, e thyl, m ethyl |
| Locants | A substituent on the nitrogen is given the locant N . | 3-Azido-N -methylpiperidine |
| Stereochemistry | The absolute configuration (R or S) is specified at the beginning of the name. | (3R ,4S )-3-Azidopiperidin-4-ol |
Experimental Protocol: Synthesis of a 4-Azido-Piperidine Derivative
The following protocol describes a representative synthesis of a 4-azido-piperidine derivative, adapted from established methodologies for the synthesis of similar compounds.[6] This procedure involves the conversion of a commercially available piperidinol to an azide via a mesylate intermediate.
Objective: To synthesize tert-butyl 4-azidopiperidine-1-carboxylate from tert-butyl 4-hydroxypiperidine-1-carboxylate.
Materials:
-
tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Methodology:
Step 1: Mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with Sodium Azide
-
Dissolve the crude mesylate from Step 1 in anhydrous DMF (0.2 M) in a round-bottom flask.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-azidopiperidine-1-carboxylate.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a characteristic azide stretch in the IR spectrum (around 2100 cm⁻¹) provides further validation.
Conclusion
A rigorous and systematic application of IUPAC nomenclature is paramount for effective communication and data integrity in the fields of chemical research and drug development. This guide has provided a comprehensive overview of the rules for naming azido-functionalized piperidines, from the fundamental principles of numbering and substituent prioritization to the incorporation of stereochemical details. By following these established conventions, researchers can ensure that the complex molecules they synthesize are described with clarity, precision, and universality. The provided synthetic protocol offers a practical example of how these valuable compounds can be prepared, further bridging the gap between theoretical nomenclature and practical application in the laboratory.
References
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Norman, B.H.; Gareau, Y.; Padwa, A. Tandem Addition-Cycloaddition Reaction of Oximes with 2,3-Bis(phenylsulfonyl)-1,3-butadiene as a Method for 4-Piperidone Synthesis. J. Org. Chem.1991 , 56, 2154–2161. ([Link])
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Reddemma, M.; Ganga Supraja, K.; Sree Lakshmi, E.; Indhu priya, A.; Harika, S.; Mayuri, P. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Int. J. Nov. Res. Dev.2024 , 9(2), a473-a486. ([Link])
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Kharitonov, D. G.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals2022 , 15(10), 1246. ([Link])
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Wikipedia contributors. Piperidine. Wikipedia, The Free Encyclopedia. ([Link])
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Zhang, L.; et al. Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. Chin. J. Struct. Chem.2008 , 27(8), 963-966. ([Link])
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Zaragoza, F. Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. ([Link])
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Bayat, D. Synthesis of New Aziridine Derivatives as Potential Piperazine Precursors. Middle East Technical University, 2022 . ([Link])
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 69381, 4-Methylpiperidine". ([Link])
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IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2013 . ([Link])
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Arulraj, R.; et al. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chem. Rev. Lett.2021 , 4, 192-199. ([Link])
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11321572, 1-Boc-4-Methylpiperidine". ([Link])
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Zhang, L.; et al. Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. J. Org. Chem.2023 , 88(7), 4301–4308. ([Link])
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Reusch, W. Nomenclature Examples. Michigan State University Department of Chemistry. ([Link])
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Technical Guide: Biological Targets & Applications of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
The following technical guide details the biological targets, pharmacological mechanisms, and experimental applications of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol and its structural analogs.
Molecular Architecture & Pharmacophore Analysis[1]
The molecule 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents a specialized chemical probe merging a "privileged" medicinal chemistry scaffold with a bioorthogonal handle. To understand its biological targets, one must deconstruct its functional elements:[1]
-
The Core (3-Ethylpiperidin-4-ol): This is a non-trivial modification of the common 4-hydroxypiperidine. The C3-ethyl group introduces specific steric constraints and lipophilicity, critical for selectivity in G-Protein Coupled Receptors (GPCRs). Stereochemistry (cis vs. trans) at the 3,4-position is a determinant of biological activity.
-
The Handle (2-Azidoethyl): The
-linked alkyl azide is a bioorthogonal "Click Chemistry" handle. It is metabolically stable but reactive toward alkynes (via CuAAC or SPAAC reactions).[1] This transforms the molecule from a simple ligand into a Chemical Biology Probe used for Activity-Based Protein Profiling (ABPP) or the synthesis of bivalent ligands (PROTACs).
Structural Classification
| Feature | Functionality | Key Interaction Type |
| Piperidine Nitrogen | Proton acceptor ( | Ionic bond with Asp/Glu residues in receptor binding pockets. |
| 4-Hydroxyl Group | H-bond donor/acceptor | Polar interactions; mimics transition states or water bridges.[1] |
| 3-Ethyl Group | Hydrophobic bulk | Fits into lipophilic sub-pockets; enforces ring conformation.[1] |
| Azide ( | Bioorthogonal Tag | Site for conjugation to fluorophores, biotin, or E3 ligase recruiters.[1] |
Primary Biological Targets[1]
Based on Structure-Activity Relationship (SAR) data of the 3-ethylpiperidin-4-ol scaffold, the following are the highest-probability biological targets.
Target A: GPR40 (Free Fatty Acid Receptor 1)
The strongest evidence links the 3-ethylpiperidin-4-ol scaffold to GPR40 modulation, a target for Type 2 Diabetes treatment.
-
Mechanism: GPR40 is a Gq-coupled GPCR expressed in pancreatic
-cells.[1][2] Agonism triggers calcium mobilization, enhancing glucose-stimulated insulin secretion (GSIS).[2] -
Relevance of the Analog: Patents (e.g., WO2015171722) explicitly utilize (3,4-cis)-1-(substituted)-3-ethylpiperidin-4-ol as a core scaffold for potent GPR40 agonists. The 1-(2-Azidoethyl) analog serves as a linker-equipped precursor .
-
Application: This azide analog can be "clicked" to a fluorophore to visualize GPR40 internalization or to a bulky group to probe the entrance of the orthosteric binding site.[1]
GPR40 Signaling Pathway Visualization
The following diagram illustrates the downstream effects of GPR40 activation by piperidine-based agonists.
Figure 1: GPR40 signaling cascade triggered by piperidine-4-ol agonists leading to insulin secretion.
Target B: Sigma Receptors ( )
Piperidines with
-
Mechanism:
receptors act as ligand-operated molecular chaperones at the Mitochondria-Associated Membrane (MAM). -
Binding Mode: The basic nitrogen of the piperidine forms a salt bridge with Asp126 (in
).[1] The ethyl group and the azide tail provide the necessary hydrophobic interaction with the receptor's flanking regions.[1] -
Utility: Azide-functionalized sigma ligands are critical for mapping the "unknown"
receptor (TMEM97) binding partners in cancer cells.
Target C: Viral Neuraminidase & Glycosidases
The 4-hydroxypiperidine core mimics the transition state of sialic acid hydrolysis (similar to the ring structure in Miglustat or Oseltamivir analogs).
-
Hypothesis: The 3-ethyl group may mimic the glycerol side chain or acetamido group of sialic acid.
-
Application: The azide group allows for In Situ Click Chemistry , where the enzyme itself templates the reaction between the azide-probe and a complementary alkyne, creating a super-potent inhibitor inside the active site.
Experimental Protocol: Click-Chemistry Target Validation
To confirm if 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol targets the predicted proteins (e.g., GPR40), researchers should employ an Activity-Based Protein Profiling (ABPP) workflow. This protocol uses the azide handle to enrich and identify binding partners.[1]
Methodology: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pull-Down
Reagents Required:
-
Probe: 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (10-100
M). -
Reporter: Biotin-PEG4-Alkyne or TAMRA-Alkyne.[1]
-
Catalyst: CuSO
(1 mM), TCEP (1 mM), TBTA (100 M).[1] -
Lysate:
-cell line (e.g., MIN6) or HEK293-GPR40.
Step-by-Step Protocol:
-
Incubation (Binding):
-
Click Reaction (Conjugation):
-
Add the "Click Cocktail" (Biotin-Alkyne, CuSO
, TCEP, TBTA). -
Vortex and incubate for 1 hour at room temperature in the dark.
-
-
Precipitation & Wash:
-
Enrichment (Pull-Down):
-
Incubate solubilized proteins with Streptavidin-Agarose beads for 2 hours.
-
Wash beads stringently (PBS, 6M Urea) to remove non-covalent binders.[1]
-
-
Analysis:
ABPP Workflow Diagram
Figure 2: Workflow for identifying biological targets using the azide-functionalized probe.
Synthesis & Safety Considerations
Synthesis Route Summary
To access this molecule for testing:
-
Starting Material: 3-Ethylpyridine or 1-Benzyl-3-ethylpiperidin-4-one.[1]
-
Reduction: Stereoselective reduction of the ketone (e.g., L-Selectride) yields the cis-3-ethylpiperidin-4-ol.
-
Alkylation: Reaction with 1-bromo-2-chloroethane followed by sodium azide, or direct alkylation with 2-azidoethyl methanesulfonate.
Safety (Azides)[1]
-
Low Molecular Weight Azides: Organic azides with a
ratio are potentially explosive.[1] -
Ratio Calculation: Formula:
.[1] -
Warning: This molecule is on the borderline of energetic stability.[1] Do not distill or concentrate to dryness with heat.[1] Store as a solution or handle in small (<100 mg) quantities behind a blast shield.[1]
References
-
Itoh, Y., et al. (2003).[1][2] Free fatty acids regulate insulin secretion from pancreatic beta cells through GPR40.[1][2] Nature, 422(6928), 173-176. Link[1]
-
Takeda Pharmaceutical Company. (2015).[1] Pyrrolidine GPR40 modulators for the treatment of diseases such as diabetes.[1][2] (Patent WO2015171722A1).[1] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
-
Speers, A. E., & Cravatt, B. F. (2004).[1] Profiling enzyme activities in vivo using click chemistry methods.[1] Chemistry & Biology, 11(4), 535-546. Link
-
Ruwass, N., et al. (2022).[1] Sigma-1 receptor ligands: A patent review (2016–2021). Expert Opinion on Therapeutic Patents, 32(5), 521-537. Link[1]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Triazole Derivatives from 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
Introduction: The Versatility of Triazoles in Modern Drug Discovery
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized for its exceptional stability and capacity to engage in various biological interactions.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are considered privileged structures in drug design due to their ability to act as bioisosteres for amide bonds, enhancing properties like solubility and metabolic stability.[1][4] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, regioselective, and reliable method for their preparation.[5][6][7][8][9][10][11] This reaction's broad functional group tolerance and mild reaction conditions make it an invaluable tool for creating diverse molecular libraries for drug screening.[5][11]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel triazole derivatives starting from 1-(2-azidoethyl)-3-ethylpiperidin-4-ol. The piperidine scaffold is a common motif in many centrally active pharmaceuticals, and its combination with the versatile triazole ring offers a promising avenue for the development of new therapeutic agents.
Theoretical Foundation: The [3+2] Cycloaddition
The core of this synthetic strategy lies in the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that forms a five-membered heterocyclic ring from a 1,3-dipole (the azide) and a dipolarophile (the alkyne).[3][7][12] While the thermal reaction often requires high temperatures and can lead to a mixture of 1,4 and 1,5-regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds under mild conditions and provides exclusively the 1,4-disubstituted product.[5][7][9][11]
The CuAAC reaction mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.[][14] This catalytic cycle is significantly faster than the uncatalyzed thermal cycloaddition, with rate accelerations of up to 10⁸.[5][11]
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively synthesize the 1,5-disubstituted regioisomer.[5][7] This method offers a complementary approach to accessing a different structural isomer, thereby expanding the chemical space for drug discovery.
Experimental Workflow
The overall synthetic strategy involves the reaction of the azide-functionalized piperidine precursor, 1-(2-azidoethyl)-3-ethylpiperidin-4-ol, with a variety of terminal alkynes in the presence of a copper(I) catalyst.
Caption: Experimental workflow for the synthesis of triazole derivatives.
Detailed Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted triazole derivative from 1-(2-azidoethyl)-3-ethylpiperidin-4-ol and a terminal alkyne.
Materials:
-
1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-azidoethyl)-3-ethylpiperidin-4-ol (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimal amount of water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimal amount of water.
-
Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. The reaction mixture will typically turn from colorless to a pale yellow/green color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole derivative. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed.[15][16]
Quantitative Data Summary
| Reagent | Molar Equiv. | Typical Amount (for 1 mmol scale) | Purpose |
| 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol | 1.0 | 198.28 mg | Azide-containing starting material |
| Terminal Alkyne | 1.1 | Varies based on molecular weight | Alkyne-containing coupling partner |
| CuSO₄·5H₂O | 0.1 | 25.0 mg | Copper catalyst precursor |
| Sodium Ascorbate | 0.3 | 59.4 mg | Reducing agent to generate active Cu(I) species |
| t-BuOH/H₂O (1:1) | - | 5-10 mL | Solvent system |
Note: The reaction time can vary from a few hours to overnight depending on the specific substrates used. The yield of the purified product is typically in the range of 70-95%.
Characterization of Triazole Derivatives
Confirmation of the successful synthesis of the desired triazole derivatives is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[17][18][19][20][21] The formation of the triazole ring is confirmed by the appearance of a characteristic singlet for the triazole proton in the ¹H NMR spectrum, typically in the range of δ 7.5-8.5 ppm. The carbon signals of the triazole ring can be identified in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) in the IR spectrum of the product provides evidence of the reaction's completion.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. The use of a copper-coordinating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can sometimes improve the reaction efficiency, especially in biological applications.[22]
-
Reaction Stalls: If the reaction does not go to completion, gentle heating (40-50 °C) can sometimes drive the reaction forward. However, higher temperatures should be avoided as they can lead to side reactions.
-
Purification Challenges: Some triazole derivatives can be highly polar. In such cases, purification may require the use of more polar solvent systems for chromatography or reversed-phase HPLC.[15]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for the synthesis of novel triazole derivatives from 1-(2-azidoethyl)-3-ethylpiperidin-4-ol. The mild reaction conditions, high yields, and excellent regioselectivity make this a highly attractive strategy for the generation of compound libraries for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. MDPI. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Center for Biotechnology Information. [Link]
-
The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. National Center for Biotechnology Information. [Link]
-
A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. [Link]
-
Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning. National Center for Biotechnology Information. [Link]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]
-
Synthesis of 1,2,3-triazoles from organic azides and stable acetylene-surrogate. ResearchGate. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. [Link]
- Purification of triazoles.
-
Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. [Link]
-
Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. ResearchGate. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
NMR spectral, DFT and antibacterial studies of triazole derivatives. Taylor & Francis Online. [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]
-
An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Royal Society of Chemistry. [Link]
- Triazole compounds, their production and use.
-
synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe. [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]
-
One-pot synthesis of 1,4-disubstituted 1,2,3-triazoles from in situ generated azides. PubMed. [Link]
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Application Note: Chemoselective N-Azidoethylation of Piperidin-4-ol for Click Chemistry Applications
Introduction & Strategic Rationale
Piperidin-4-ol is a highly versatile, conformationally flexible pharmacophore widely utilized in drug discovery to modulate lipophilicity, target affinity, and pharmacokinetic profiles. In the rapidly expanding fields of targeted protein degradation (PROTACs) and theranostic oligonucleotide conjugates, the functionalization of piperidin-4-ol with an azidoethyl group yields 1-(2-azidoethyl)piperidin-4-ol —a critical building block that serves as a rigidified, hydrophilic linker capable of undergoing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].
From a synthetic perspective, piperidin-4-ol presents two competing nucleophilic sites: a secondary amine and a secondary alcohol. Because the secondary amine is significantly more nucleophilic and possesses a lower pKa than the hydroxyl group, direct
Safety Rationale in Electrophile Selection
The choice of the azidoethylating agent is dictated by both reactivity and laboratory safety. While 1-azido-2-bromoethane is a highly reactive electrophile, its low (C+O)/N ratio (2/3) classifies it as a severe explosive hazard[3]. Therefore, 2-azidoethyl 4-methylbenzenesulfonate (tosylate) is the preferred reagent. Its higher molecular weight stabilizes the azide moiety, ensuring safe handling during scale-up while maintaining excellent leaving-group kinetics for the
Fig 1: Chemoselective SN2 N-alkylation pathway of piperidin-4-ol with 2-azidoethyl tosylate.
Quantitative Data & Route Optimization
To establish a robust synthesis, various alkylation conditions were evaluated. The direct N-alkylation using the tosylate derivative in Acetonitrile (MeCN) proved superior in both yield and safety compared to alternative routes.
| Parameter | Direct N-Alkylation (Tosylate) | Direct N-Alkylation (Bromide) | Two-Step (Alkylation + Azidation) |
| Alkylating Agent | 2-Azidoethyl tosylate | 1-Azido-2-bromoethane | 2-Bromoethanol (then MsCl, NaN₃) |
| Base / Solvent | K₂CO₃ / MeCN | DIPEA / DMF | K₂CO₃ / MeCN (Step 1) |
| Reaction Temp | 65 °C | 25 - 40 °C | 80 °C (Step 1), 60 °C (Step 2) |
| Chemoselectivity (N vs O) | > 95:5 | > 90:10 | > 95:5 |
| Overall Yield | 75 - 85% | 60 - 70% | 45 - 55% |
| Safety Profile | High (Stable electrophile) | Low (Explosion hazard) | Moderate (Requires multiple steps) |
Standard Operating Protocol: Synthesis of 1-(2-Azidoethyl)piperidin-4-ol
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and reproducibility.
Materials & Equipment
-
Reagents: Piperidin-4-ol (1.0 equiv), 2-Azidoethyl 4-methylbenzenesulfonate (1.1 equiv), Anhydrous K₂CO₃ (2.0 equiv), Anhydrous Acetonitrile (MeCN).
-
Equipment: Flame-dried round-bottom flask, reflux condenser, magnetic stirrer, Celite® pad, LCMS, and TLC plates.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Charge a flame-dried round-bottom flask with piperidin-4-ol (1.0 equiv) and finely powdered, anhydrous K₂CO₃ (2.0 equiv).
-
Suspend the mixture in anhydrous MeCN to achieve a substrate concentration of 0.2 M.
-
Causality: MeCN is a polar aprotic solvent that optimally solvates the nucleophile and accelerates the
displacement. K₂CO₃ acts as an acid scavenger (neutralizing the forming sulfonic acid) without being strong enough to deprotonate the secondary alcohol, thereby strictly enforcing N-alkylation over O-alkylation[2].
-
Step 2: Electrophile Addition
-
Add 2-azidoethyl 4-methylbenzenesulfonate (1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Causality: Dropwise addition prevents a localized excess of the electrophile, heavily suppressing the formation of undesired quaternary ammonium byproducts.
-
Step 3: Thermal Activation & In-Process Monitoring
-
Attach a reflux condenser and heat the reaction mixture to 65 °C for 12–16 hours under an inert nitrogen atmosphere.
-
Self-Validation (In-Process Control): Monitor the reaction progress via TLC (DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat. The secondary amine starting material will stain as a deep purple/pink spot, while the tertiary amine product will exhibit a distinct
shift and a faint brown/yellow stain. -
Confirm mass conversion via LCMS. The expected monoisotopic mass for the product is 170.11 Da, showing an
peak at m/z 171.12[5].
Step 4: Workup & Extraction
-
Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite® to remove inorganic salts (excess K₂CO₃ and potassium tosylate). Wash the pad with cold MeCN.
-
Concentrate the filtrate in vacuo to remove the MeCN.
-
Partition the resulting crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.
-
Causality: The mildly basic aqueous layer ensures the piperidine nitrogen remains unprotonated (free-base form), driving the product into the organic layer while washing away any highly polar, unreacted piperidin-4-ol.
-
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Step 5: Purification & Salt Formation
-
Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 10% MeOH in DCM containing 0.1% Triethylamine to prevent peak tailing).
-
Optional Stabilization: To generate a shelf-stable solid, dissolve the purified free base in anhydrous diethyl ether and add 2.0 M HCl in ether dropwise at 0 °C. Filter the resulting precipitate to isolate 1-(2-azidoethyl)piperidin-4-ol hydrochloride as a crystalline powder[5].
Downstream Applications in Drug Discovery
Once synthesized, 1-(2-azidoethyl)piperidin-4-ol acts as a highly efficient "click-ready" module. It is frequently reacted with terminal alkynes on therapeutic payloads, fluorophores, or E3 ligase ligands to form stable 1,4-disubstituted 1,2,3-triazole linkages[1].
Fig 2: Downstream CuAAC click chemistry application of 1-(2-azidoethyl)piperidin-4-ol.
References
- Compositions containing oligonucleotides with theranostic applications.
-
Azides in the Synthesis of Various Heterocycles. MDPI.[Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC - NIH.[Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - NIH.[Link]
-
Procedure for N-alkylation of Piperidine. ResearchGate.[Link]
-
1-(2-azidoethyl)piperidin-4-ol hydrochloride (C7H14N4O). PubChemLite.[Link]
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- 3. mdpi.com [mdpi.com]
- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(2-azidoethyl)piperidin-4-ol hydrochloride (C7H14N4O) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: The Use of Azido-Piperidine Compounds in Photoaffinity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking Molecular Interactions with Light
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize the specific binding partners of small molecules, peptides, or other ligands within a complex biological environment.[1][2] First conceptualized in the 1960s, the method relies on a specially designed chemical probe—a photoaffinity probe—that, upon activation by light, forms a permanent, covalent bond with its interacting target protein.[3][4] This irreversible capture allows for the subsequent isolation, enrichment, and identification of the target protein, which would otherwise be challenging due to the often transient and non-covalent nature of ligand-protein interactions.[5] This guide provides an in-depth overview of the design and application of photoaffinity probes built around the versatile azido-piperidine scaffold.
The Principle of Photoaffinity Labeling
A typical photoaffinity probe is a tripartite molecule, meticulously designed to include three key functional domains:
-
Pharmacophore: This is the core structure of the molecule responsible for specific, high-affinity binding to the target protein. It is often a known drug, inhibitor, or ligand of interest.
-
Photoreactive Group: This is a chemically inert moiety that becomes highly reactive upon irradiation with a specific wavelength of UV light. Common groups include aryl azides, benzophenones, and diazirines.[6][7]
-
Reporter Tag or Handle: This component enables the detection and/or purification of the probe-protein complex after covalent cross-linking. Historically, this was often a radioisotope. Modern approaches frequently employ a biotin tag for affinity purification (e.g., via streptavidin) or a small "handle" like a terminal alkyne or azide for subsequent bioorthogonal "click" chemistry reactions.[3][8]
The general workflow involves incubating the probe with a biological sample (e.g., live cells, cell lysates, or purified proteins), allowing the probe to bind to its target. Subsequent UV irradiation activates the photoreactive group, generating a highly reactive intermediate (like a nitrene from an aryl azide) that rapidly inserts into nearby chemical bonds (e.g., C-H or N-H bonds) of the target protein, forming a stable covalent linkage.[1][7]
The Azido-Piperidine Scaffold: A Privileged Structure for Probe Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates targeting a wide range of proteins, particularly G-protein coupled receptors (GPCRs) and ion channels. Its prevalence makes it an excellent starting point for designing photoaffinity probes to investigate the targets and mechanisms of new piperidine-containing drug candidates.
Pairing the piperidine pharmacophore with an aryl azide as the photoreactive group offers several distinct advantages:
-
Small Size: Aryl azides are relatively small and less sterically bulky compared to other photophores like benzophenones, minimizing the risk that the modification will disrupt the original binding interaction of the pharmacophore.[3]
-
Relative Stability: They are stable in the dark and under typical biological conditions, preventing premature or non-specific reactions.[3]
-
Synthetic Accessibility: The synthesis of aryl azides is often straightforward, typically involving the diazotization of an aromatic amine.[3][9]
-
High Reactivity upon Activation: Upon photolysis (typically <300 nm), aryl azides form highly reactive singlet nitrenes that can undergo a wide range of insertion reactions to form a covalent bond.[3]
Designing an Azido-Piperidine Photoaffinity Probe
The design process is a critical step that balances biological activity with photochemical efficiency. The primary goal is to introduce the azido group and the reporter handle without significantly diminishing the probe's affinity for its target.
Key Design Considerations:
-
Positioning the Photoreactive Group: The aryl azide should be positioned on the piperidine scaffold at a vector that projects out from the binding pocket. This minimizes interference with key binding interactions and places the reactive nitrene in proximity to the protein surface upon activation. Structure-activity relationship (SAR) data for the parent molecule is invaluable here.
-
Linker Chemistry: A linker is often used to connect the reporter handle (e.g., a terminal alkyne) to the pharmacophore. The length and chemical nature of the linker must be optimized to ensure it does not sterically hinder target binding.
-
The "Clickable" Approach: Modern probe design heavily favors the inclusion of a bioorthogonal handle (e.g., a terminal alkyne) over a bulky reporter tag (e.g., biotin).[10] This "clickable" probe is less obtrusive during the initial binding and labeling steps. After photolabeling and cell lysis, an azide-functionalized reporter tag (e.g., Biotin-Azide or a Fluorescent-Azide) can be attached via a highly efficient and specific copper-catalyzed or copper-free click reaction.[1][3]
Application Spotlight: Probes for Target Identification
Azido-piperidine probes have been successfully used to identify and characterize the molecular targets of various ligands. Below is a summary of representative examples from the literature.
| Probe Name/Class | Pharmacophore Base | Photoreactive Group | Target Protein(s) | Key Application | Reference |
| ACP | Dimethoxyquinazoline | 4-Azidocinnamoyl | α1-Adrenoceptors | Characterizing receptor binding and specificity. | [11] |
| Azidopine | Dihydropyridine | Aryl Azide | P-glycoprotein (MDR protein), Calcium Channels | Studying multidrug resistance and ion channel pharmacology. | [4][12] |
| Piperine-based Probes | Piperine | Diazirine/Aryl Azide | TGFβ1 and other neurological targets | In vivo target identification for a natural product. | [13] |
| GSM Probes | Piperidine Acetic Acid | Benzophenone | γ-Secretase (PS1-NTF) | Elucidating the direct binding site of γ-secretase modulators. | [10] |
Experimental Workflow & Protocols
The following section provides a detailed, step-by-step protocol for a typical photoaffinity labeling experiment using a clickable azido-piperidine probe to identify a target protein from cultured cells.
Visualizing the Workflow
Caption: General workflow for photoaffinity labeling and target identification.
Protocol 1: Target Identification in Cultured Cells
This protocol assumes the use of a "clickable" azido-piperidine probe containing a terminal alkyne.
A. Reagents and Materials
-
Cells: Cell line of interest cultured to ~80-90% confluency.
-
Photoaffinity Probe: Azido-piperidine-alkyne probe, dissolved in DMSO to a 10 mM stock.
-
Unlabeled Ligand: Parent piperidine compound (without azide or alkyne) for competition experiments, 10 mM stock in DMSO.
-
Culture Medium: Appropriate for the cell line.
-
Buffers: PBS (Phosphate Buffered Saline), Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
UV Cross-linker: A Stratalinker or similar device with 254 nm bulbs.
-
Click Chemistry Reagents:
-
Biotin-Azide (e.g., 10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄), 50 mM in H₂O.
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate, 50 mM in H₂O (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 10 mM in DMSO.
-
-
Affinity Purification: Streptavidin-coated magnetic beads.
-
Analysis: SDS-PAGE reagents, Western blot equipment, or materials for mass spectrometry sample preparation.
B. Step-by-Step Methodology
1. Cell Treatment and Labeling
-
Plating: Plate cells in 10 cm dishes and grow to ~80-90% confluency.
-
Controls: For a robust experiment, prepare the following conditions:
-
(+) Probe / (+) UV: The main experimental sample.
-
(+) Probe / (-) UV: No-irradiation control to check for non-photochemical labeling.
-
(-) Probe / (+) UV: No-probe control to assess background binding to beads.
-
Competition: Pre-incubate with 100-fold excess of unlabeled ligand before adding the probe to confirm specific binding.
-
-
Incubation:
-
Wash cells once with serum-free medium or PBS.
-
Add fresh serum-free medium.
-
For the competition sample, add the unlabeled ligand to a final concentration of 10-100 µM and incubate for 30 minutes at 37°C.
-
Add the azido-piperidine probe to all relevant plates to a final concentration of 0.1-1 µM. Incubate for 1 hour at 37°C. Note: Optimal concentration and time should be determined empirically.
-
2. UV Photocross-linking
-
Place the open cell culture dishes on ice.
-
Position the plates in a UV cross-linker.
-
Irradiate with 254 nm UV light for 1-5 minutes.[14] Caution: UV light is harmful. Use appropriate shielding. The optimal irradiation time may need to be determined to maximize labeling while minimizing cell damage.
-
The (-) UV control plate should be kept on ice in the dark during this time.
3. Cell Lysis and Protein Extraction
-
After irradiation, immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each plate.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
4. Click Chemistry Reaction
-
In a fresh tube, take 1 mg of protein lysate (adjust volume to ~900 µL with Lysis Buffer).
-
Add the click chemistry reagents sequentially. Vortex gently after each addition:
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
5. Affinity Purification of Labeled Proteins
-
Pre-wash 50 µL of streptavidin magnetic bead slurry per sample with Lysis Buffer.
-
Add the pre-washed beads to the click reaction mixture.
-
Incubate for 2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the beads.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively: 3 times with Lysis Buffer containing 1% SDS, and 3 times with PBS to remove non-specifically bound proteins.
6. Elution and Downstream Analysis
-
Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE loading buffer and boiling for 10 minutes.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
For Western Blot: Run the eluate on an SDS-PAGE gel, transfer to a membrane, and probe with a streptavidin-HRP conjugate to visualize all biotinylated proteins. The target should appear as a band in the (+) Probe / (+) UV lane that is diminished or absent in the control lanes.
-
For Mass Spectrometry: Run the eluate on an SDS-PAGE gel and stain with Coomassie Blue or a mass spec-compatible silver stain. Excise the protein band of interest corresponding to the Western blot result. Perform in-gel trypsin digestion and submit the resulting peptides for LC-MS/MS analysis to identify the protein.[8][15]
Investigating a Relevant Signaling Pathway
Azido-piperidine probes can be instrumental in studying signaling pathways. For instance, the probe ACP was developed to specifically label α1-adrenoceptors.[11] These receptors are GPCRs that, upon binding an agonist like norepinephrine, activate the Gq/11 signaling cascade, leading to downstream cellular responses. A probe like ACP can be used to confirm target engagement, quantify receptor levels, and investigate how receptor binding is altered in different physiological states.
Caption: Simplified Gq protein signaling pathway investigated with α1-adrenoceptor probes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Labeling Signal | - Probe concentration is too low.- UV irradiation time is insufficient.- Probe has low affinity for the target.- Photoreactive group is sterically hindered. | - Increase probe concentration or incubation time.- Increase UV irradiation time or use a more powerful lamp.- Confirm binding of the parent compound via a competition binding assay.- Re-design the probe with the photophore at a different position. |
| High Background/Non-specific Labeling | - Probe concentration is too high.- UV irradiation is too long, causing protein damage.- Probe is "sticky" and binds non-specifically.- Insufficient washing during affinity purification. | - Titrate down the probe concentration.- Optimize UV exposure to the minimum effective time.- Include a blocking agent (e.g., BSA) during incubation.- Increase the number and stringency of wash steps (e.g., use buffers with higher salt or detergent concentration). |
| Labeling in the No-UV Control | - The probe is chemically unstable and reacting without light.- The probe contains a reactive impurity. | - Synthesize and purify a fresh batch of the probe.- Confirm probe purity by LC-MS and NMR.- Handle the probe in the dark or under red light at all times. |
| Competition Experiment Fails | - The probe is not binding to the expected site.- The unlabeled ligand has much lower affinity than the probe. | - Confirm the biological activity of the probe and parent ligand.- Increase the excess of the unlabeled competitor (e.g., to 1000-fold).- The probe may be binding to an allosteric site not occupied by the parent ligand. |
Conclusion
Photoaffinity labeling with azido-piperidine compounds is a robust and versatile strategy for identifying the molecular targets of bioactive small molecules. The prevalence of the piperidine scaffold in drug discovery provides a rich foundation for probe design. By combining thoughtful probe synthesis with modern "clickable" chemistry and sensitive mass spectrometry, researchers can effectively capture and identify specific protein interactions directly in their native cellular context, accelerating drug development and deepening our understanding of molecular pharmacology.
References
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013). Molecules. [Link]
-
The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins. (2019). International Journal of Molecular Sciences. [Link]
-
Photoaffinity labeling in target- and binding-site identification. (n.d.). RSC Medicinal Chemistry. [Link]
-
Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. (2021). eScholarship.org. [Link]
-
Photoaffinity Labeling Mass Spectrometry. (2025). Evotec. [Link]
-
A new photoaffinity probe, 4-amino-2-[4-(4-azidocinnamoyl)piperazino]-6,7-dimethoxyqu inazoline, for alpha 1-adrenoceptors. (n.d.). PubMed. [Link]
-
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (n.d.). PMC. [Link]
-
Azidopine photoaffinity labeling of multidrug resistance-associated glycoproteins. (1988). PubMed. [Link]
-
Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. (n.d.). PMC. [Link]
-
Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin. (2022). PMC. [Link]
-
A typical photoaffinity labeling experimental protocol to identify the... (n.d.). ResearchGate. [Link]
-
Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. (2025). ResearchGate. [https://www.researchgate.net/publication/6667537_Photoaffinity_labeling_combined_with_mass_spectrometric_approaches_as_a_tool_for_structural_proteomics]([Link]_ proteomics)
-
Proposed mechanisms of different types of photoaffinity labeling. (n.d.). ResearchGate. [Link]
-
Development of clickable active site-directed photoaffinity probes for γ-secretase. (n.d.). PMC. [Link]
-
Photoaffinity Labeling and in-Gel Fluorescence. (n.d.). Bio-protocol. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 4. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. The Synthesis of 3H-Labelled 8-Azido-N6-Benzyladenine and Related Compounds for Photoaffinity Labelling of Cytokinin-Binding Proteins [mdpi.com]
- 10. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new photoaffinity probe, 4-amino-2-[4-(4-azidocinnamoyl)piperazino]-6,7-dimethoxyqu inazoline, for alpha 1-adrenoceptors [pubmed.ncbi.nlm.nih.gov]
- 12. Azidopine photoaffinity labeling of multidrug resistance-associated glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
Application Notes and Protocols: Solid-Phase Synthesis Strategies Using Azidoethyl Piperidine Building Blocks
Introduction: The Strategic Value of Azidoethyl Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in over 70 commercialized drugs, including numerous blockbuster pharmaceuticals.[1][2] Its three-dimensional structure is ideal for interacting with biological targets, and its derivatives have been successfully employed as CNS modulators, analgesics, antihistamines, and anti-cancer agents.[1][3][4] The power of modern drug discovery lies in the ability to rapidly generate and screen libraries of diverse compounds built around such validated scaffolds. Solid-Phase Organic Synthesis (SPOS), and specifically Solid-Phase Peptide Synthesis (SPPS) methodologies, provide an unparalleled platform for this purpose, offering simplified purification and amenability to automation.[5][6]
This guide details strategies for incorporating a particularly versatile building block into solid-phase synthesis workflows: azidoethyl piperidine . The azido group (–N₃) is a compact, stable, and non-native functional group that is inert to standard Fmoc-based SPPS conditions, including repeated treatments with piperidine for Fmoc deprotection.[7][8] This orthogonality makes it an ideal chemical handle for late-stage diversification. The azide serves as a gateway to two powerful transformations:
-
Bioorthogonal "Click" Chemistry: The azide can undergo highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage.[9][10][11] This allows for the precise, on-resin conjugation of a vast array of molecules, such as fluorescent dyes, PEG chains for improved pharmacokinetics, or other bioactive moieties.[7]
-
Latent Amine Functionality: The azide can be cleanly reduced to a primary amine under mild conditions on the solid support.[12] This unmasks a new nucleophilic site for further derivatization, such as acylation, sulfonylation, or reductive amination, dramatically expanding the chemical space accessible from a single precursor.
By integrating azidoethyl piperidine building blocks into SPPS workflows, researchers can efficiently construct complex molecular architectures and generate focused libraries for screening, accelerating the discovery of novel therapeutics.
Core Principles and Strategic Workflow
The overall strategy is based on the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase synthesis methodology.[6][7] The core workflow involves the sequential addition of building blocks to a growing chain anchored to an insoluble resin support. Excess reagents and byproducts are removed by simple filtration and washing at each step.[6]
The key to this strategy is the use of an orthogonally protected piperidine building block. We will describe a workflow that begins with the incorporation of a piperidine moiety bearing a protected primary amine on an ethyl linker (e.g., protected with an Mtt, Boc, or other acid-labile group). This amine is then deprotected on-resin and converted to the crucial azide handle.
Detailed Experimental Protocols
The following protocols provide a comprehensive guide for manual solid-phase synthesis. All steps should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for filtration.
Protocol 1: Resin Preparation and Building Block Coupling
This protocol outlines the standard steps for preparing the solid support and coupling the initial amino acids, followed by the incorporation of the functionalized piperidine building block.
1.1. Resin Swelling:
-
Place the desired resin (e.g., Rink Amide resin, 0.4-0.8 mmol/g loading) in the reaction vessel.[13]
-
Add N,N-Dimethylformamide (DMF) (approx. 10-15 mL per gram of resin) and agitate gently for 1-2 hours to ensure proper swelling of the resin beads.[3]
-
Drain the DMF via filtration.
1.2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[6][7]
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), Dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min) to remove all traces of piperidine.[14]
-
Optional: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (dark blue beads) indicates successful Fmoc removal.[3]
1.3. Building Block Coupling (Amino Acids & Piperidine Derivative):
-
In a separate vial, pre-activate the building block: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 eq.) in DMF.[14]
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution. The solution will typically change color, indicating activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Optional: Perform a Kaiser test to confirm reaction completion. A negative result (colorless/yellow beads) indicates successful coupling.
-
Repeat steps 1.2 and 1.3 for each amino acid in the sequence. For the piperidine unit, use an appropriately protected building block (e.g., Fmoc-N-(2-(Mtt-amino)ethyl)piperidine-4-carboxylic acid).
| Parameter | Reagent/Condition | Typical Value | Purpose |
| Deprotection | Fmoc Removal Agent | 20% Piperidine in DMF | Cleavage of Nα-Fmoc group |
| Reaction Time | 2 x (3 + 15 min) | Ensures complete deprotection | |
| Coupling | Building Block | Fmoc-AA-OH or Piperidine | 3-5 equivalents |
| Coupling Agent | HATU or HBTU/HOBt | 3-5 equivalents | |
| Activation Base | DIPEA | 6-10 equivalents | |
| Reaction Time | 1-2 hours | Formation of the amide bond | |
| Solvents | Swelling/Washing | DMF, DCM | Solubilize reagents, wash resin |
Protocol 2: On-Resin Azide Formation
This protocol describes the conversion of the side-chain amine on the piperidine moiety into an azide. This requires selective deprotection of the side-chain protecting group followed by a diazo transfer reaction.
2.1. Selective Side-Chain Deprotection (Mtt Group Example):
-
Wash the resin-bound peptide (from step 1.3) with DCM (5 x 1 min).
-
Treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.[7]
-
Agitate for 5 minutes and drain. Repeat this treatment 5-7 times until the yellow color of the Mtt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM (5 x 1 min), 10% DIPEA in DMF (3 x 1 min), and DMF (5 x 1 min) to neutralize the resin.
2.2. Diazo Transfer Reaction:
-
To the resin with the now-exposed side-chain amine, add a solution of imidazole-1-sulfonyl azide hydrochloride (3-5 eq.) and DIPEA (6-10 eq.) in DMF.[5][8]
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin extensively with DMF (5 x 1 min), water (2 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
-
Dry the resin under vacuum. The resin now displays the azidoethyl piperidine moiety.
Protocol 3: On-Resin Azide Reduction to Amine
This protocol details the conversion of the azide back into a primary amine, which can be used for subsequent functionalization.
-
Swell the azido-functionalized resin (from Protocol 2) in a 1:1 mixture of Dioxane/Water.
-
Add trimethylphosphine (1M solution in toluene, 8-10 eq.).[12]
-
Agitate the mixture for 2-3 hours at room temperature.
-
Drain the solution and wash the resin with Dioxane (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).
-
Optional: Confirm the presence of the newly formed amine with a Kaiser test. The resin is now ready for further functionalization (e.g., acylation using the coupling conditions in Protocol 1.3).
Protocol 4: On-Resin Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule onto the azido-functionalized resin.
-
Swell the azido-functionalized resin (from Protocol 2) in DMF.
-
In a separate vial, prepare the "click" cocktail. For every 100 mg of resin, mix:
-
The alkyne-containing molecule (5-10 eq.)
-
Copper(I) Iodide (CuI) (1-2 eq.)
-
DIPEA (10-20 eq.)
-
-
Add the cocktail to the resin.
-
Agitate the reaction mixture for 8-12 hours at room temperature, shielded from light.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min), 10% DIPEA in DMF (2 x 2 min to scavenge copper), DMF (5 x 1 min), and DCM (5 x 1 min).
-
Dry the resin under vacuum.
| Parameter | Reagent/Condition | Typical Value | Purpose |
| Azide Reduction | Reducing Agent | Trimethylphosphine | Reduction of N₃ to NH₂ |
| Solvent | Dioxane / Water | Facilitates reaction | |
| Reaction Time | 2-3 hours | Ensures complete reduction | |
| CuAAC | Substrate | Alkyne-Molecule | 5-10 equivalents |
| Catalyst | Copper(I) Iodide (CuI) | 1-2 equivalents | |
| Base / Ligand | DIPEA | 10-20 equivalents | |
| Reaction Time | 8-12 hours | Formation of the triazole ring |
Protocol 5: Final Cleavage and Purification
This final step releases the synthesized molecule from the solid support.
-
Wash the final, dried resin with DCM (3 x 1 min).
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE. [14]
-
Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).
-
Agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining product.
-
Concentrate the TFA filtrate under a stream of nitrogen gas.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product pellet under vacuum.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
References
-
Lundquist, J. T., 4th, & Pelletier, J. C. (2001). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters, 3(5), 781–783. Available from: [Link]
-
Pardeshi, A., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Molecules, 25(10), 2399. Available from: [Link]
-
Pipkorn, R., et al. (2013). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences, 10(3), 331–337. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Scienmag. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.
-
ResearchGate. (2025). Simple and Efficient Solid-Phase Preparation of Azido-peptides. Available from: [Link]
-
Gutiérrez, G., et al. (2016). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. ACS Combinatorial Science, 18(1), 49-59. Available from: [Link]
-
Scholarly Publications Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. Available from: [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of peptide coupling reagents and additives commonly employed in solid-phase peptide synthesis. Available from: [Link]
-
CEM GmbH. (2023). Total wash elimination for solid phase peptide synthesis. Available from: [Link]
-
Wikipedia. (n.d.). Click chemistry. Available from: [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). Available from: [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. Available from: [Link]
-
Almansour, A. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. Available from: [Link]
-
University of Arizona. (2017). Piperidine-based drug discovery. Available from: [Link]
-
AAPPTEC. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. Available from: [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. almacgroup.com [almacgroup.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. chempep.com [chempep.com]
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- 14. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Safe Handling of Low Molecular Weight Organic Azides
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with low molecular weight organic azides. These compounds are valuable synthetic intermediates but are also energetic materials that require careful handling to mitigate the risks of explosion and toxicity.[1][2][3][4]
I. Core Principles of Azide Safety: Understanding the "Why"
Low molecular weight organic azides are characterized by a high nitrogen-to-carbon ratio, which contributes to their energetic nature.[1][5] The primary hazard associated with these compounds is their potential for rapid, exothermic decomposition, which can lead to an explosion.[2][3] This decomposition can be initiated by heat, shock, friction, or light.[1][4] Additionally, many azides and their precursors, such as sodium azide, are highly toxic.[6][7] Understanding these fundamental properties is crucial for developing a robust safety mindset.
Key Safety Considerations at a Glance:
| Hazard | Causative Factors | Mitigation Strategies |
| Explosion | Heat, shock, friction, light, low carbon-to-nitrogen ratio.[1][2][3][4] | Work on the smallest possible scale, use appropriate personal protective equipment (PPE) and engineering controls, and avoid conditions that can initiate decomposition.[1][8][9] |
| Toxicity | Inhalation, ingestion, or skin absorption of azide compounds or hydrazoic acid.[4][6][7] | Handle all azides in a chemical fume hood, wear appropriate gloves, and prevent the formation of hydrazoic acid by avoiding acidic conditions.[4][6][9] |
| Formation of Highly Explosive Byproducts | Reaction with heavy metals (e.g., lead, copper), strong acids, or halogenated solvents.[4][6][7][10] | Use non-metal spatulas and equipment, avoid contact with incompatible materials, and never dispose of azide waste down the drain.[6][10][11][12] |
II. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific problems that may arise during the synthesis, purification, and handling of low molecular weight organic azides.
Scenario 1: Unexpected Color Change or Gas Evolution During Synthesis
Question: My reaction mixture turned an unusual color, and I'm observing gas evolution that isn't predicted by the reaction mechanism. What should I do?
Answer: Unforeseen color changes or gas evolution can be indicators of a decomposition reaction or the formation of unstable side products.
Immediate Actions:
-
Do not attempt to heat or agitate the reaction further.
-
Lower the sash of the fume hood completely.
-
Alert a colleague and your laboratory supervisor immediately.
-
If the reaction appears to be accelerating, evacuate the immediate area and follow your institution's emergency procedures.
Causality and Prevention:
-
Decomposition: The azide may be decomposing due to localized heating, incompatibility with a reagent or solvent, or inherent instability. To prevent this, ensure uniform stirring and maintain strict temperature control.
-
Side Reactions: The formation of hydrazoic acid (a toxic and explosive gas) can occur if the reaction mixture becomes acidic.[4][6][13] Always maintain a basic or neutral pH unless the protocol explicitly and safely calls for acidic conditions.
Scenario 2: Difficulty in Purifying a Low Molecular Weight Organic Azide
Question: I've synthesized a small organic azide and need to purify it. What are the safest methods?
Answer: Purification of low molecular weight organic azides is a high-risk step. Standard techniques like distillation and sublimation should never be used as they can lead to violent explosions.[3]
Safe Purification Strategies:
-
Extraction and Precipitation: These are the preferred methods for purifying organic azides.[3][11] They avoid the application of heat and minimize the risk of decomposition.
-
Column Chromatography: This method should be approached with extreme caution and only be considered for azides deemed relatively stable. The solid stationary phase can create friction, which may initiate decomposition.
Workflow for Safe Purification:
Caption: A simplified workflow for the safe purification of organic azides.
Scenario 3: Accidental Spill of an Organic Azide Solution
Question: I've spilled a small amount of an organic azide solution in the fume hood. How do I clean it up safely?
Answer: Treat all spills of azide materials as a major spill.[11]
Procedure for Small Spills (less than 250 mL) within a Fume Hood:
-
Alert others in the area and your supervisor. [11]
-
Ensure you are wearing appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are a common choice, but consult the Safety Data Sheet).[8][9]
-
Confine the spill using absorbent pads.[9]
-
Gently cover the spill with the absorbent material. For solid spills, wet the covering with a pH > 9 buffer solution to prevent dust formation.[9]
-
Wipe up the spill with the absorbent pads.[9]
-
Decontaminate the area by wiping it down with a pH > 9 buffer solution, followed by 70% ethanol.[9]
-
Collect all contaminated materials into a designated "azide contaminated waste" container.[9]
For large spills or any spill outside of a fume hood, evacuate the area and call emergency services.[11][12]
III. Frequently Asked Questions (FAQs)
Q1: What is the "Rule of Six" and the Carbon-to-Nitrogen (C/N) ratio, and why are they important for azide stability?
A1: These are guidelines to assess the potential explosive hazard of an organic azide.[1][4]
-
Carbon-to-Nitrogen (C/N) Ratio: The total number of carbon and oxygen atoms divided by the number of nitrogen atoms should be 3 or greater.[1] Azides with a lower ratio are more likely to be explosive.
-
Rule of Six: There should be at least six carbon atoms for each energetic functional group (like an azide).[1][4] This provides enough "ballast" in the molecule to make it less prone to explosive decomposition.
Q2: Can I use a rotovap to concentrate a solution containing a low molecular weight organic azide?
A2: This is extremely dangerous and has been the cause of documented explosions.[10] The combination of heat and potential friction from the rotating flask can initiate decomposition. If you must concentrate the solution, do so at room temperature under a high vacuum and behind a blast shield.
Q3: How should I properly dispose of waste containing organic azides?
A3: Never pour azide-containing waste down the drain.[6] This can lead to the formation of highly explosive heavy metal azides in the plumbing. All azide waste should be collected in a clearly labeled, dedicated waste container and disposed of through your institution's hazardous waste program.[9][11] It is often recommended to quench any residual azide before disposal.
Protocol for Quenching Residual Azide
This procedure should be performed in a chemical fume hood.[6]
-
Dilute the azide-containing solution with water to a concentration of 5% or less.[6][14]
-
In a separate flask, prepare a 20% aqueous solution of sodium nitrite. You will need approximately 1.5 grams of sodium nitrite for every gram of sodium azide to be quenched.[6][14]
-
With vigorous stirring, add the sodium nitrite solution to the diluted azide solution.
-
Slowly and carefully, add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic (test with pH paper). Crucially, the acid must be added after the nitrite to avoid the formation of hydrazoic acid. [14][15]
-
Stir the reaction mixture until gas evolution ceases.
-
Test for excess nitrite with starch-iodide paper (a blue color indicates the reaction is complete).[15]
-
Neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it as hazardous waste.[6]
Quenching Reaction Pathway:
Caption: The two-step process for quenching sodium azide.
Q4: What are the immediate first aid measures in case of exposure to an organic azide?
A4:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[6][7]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air immediately. Seek medical attention.[6][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]
Always have the Safety Data Sheet (SDS) for the specific azide you are working with readily available for emergency responders.[6]
IV. References
-
Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.). Stanford University. Retrieved from [Link]
-
Sodium Azide and Organic Azides. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved from [Link]
-
Azides - UVIC. (2022, May 18). University of Victoria. Retrieved from [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. Retrieved from [Link]
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Azide Synthesis | Professor Steven V. Ley Research Group. (n.d.). University of Cambridge. Retrieved from [Link]
-
Azide Compounds - Environmental Health and Safety. (n.d.). University of California, Berkeley. Retrieved from [Link]
-
Sodium Azide NaN3 | Division of Research Safety - Illinois. (2019, September 19). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
A study on the thermal stability of organic azides | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Azide Synthesis Explosion The round bottom flask and water condenser on the left was obliterated into the glas. (2017, November 1). University of California, Santa Barbara. Retrieved from [Link]
-
Working with Potentially Explosive Chemicals/Reactions - University of Auckland. (n.d.). University of Auckland. Retrieved from [Link]
-
How to quench azide : r/Chempros - Reddit. (2021, March 2). Reddit. Retrieved from [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Retrieved from [Link]
-
Safe and efficient route to azides makes click chemistry even easier - ACS Publications. (n.d.). American Chemical Society. Retrieved from [Link]
-
Safe Handling of Azides - University of Pittsburgh. (2013, February 1). University of Pittsburgh. Retrieved from [Link]
-
sodium-azide-organic-azides_0.docx. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
-
How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. (2022, September 2). American Chemical Society. Retrieved from [Link]
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. uakron.edu [uakron.edu]
- 3. ucd.ie [ucd.ie]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. uvic.ca [uvic.ca]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Click Reactions with Sterically Hindered Azides
Welcome to the technical support center for troubleshooting incomplete copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, particularly when dealing with sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide
This section provides a structured approach to identifying and solving problems related to incomplete click reactions with sterically hindered azides.
Issue 1: Low or No Product Yield
You've set up your CuAAC reaction with a sterically bulky azide, and after the expected reaction time, you observe little to no formation of the desired triazole product.
Question: I'm not getting any product in my click reaction with a sterically hindered azide. What are the likely causes and how can I fix it?
Answer:
Low to no product yield in a CuAAC reaction with sterically demanding substrates often points to one of several key issues. Let's break them down and explore solutions.
Potential Cause 1: Ineffective Copper(I) Catalyst
The catalytically active species in CuAAC is Cu(I). If your reaction fails, it's highly probable that the Cu(I) has been oxidized to the inactive Cu(II) state or that the initial reduction of the Cu(II) precursor was inefficient.[1][2]
-
Expert Insight: Sterically hindered substrates can slow down the catalytic cycle, increasing the window of opportunity for the Cu(I) catalyst to be oxidized by dissolved oxygen in the reaction mixture.
-
Troubleshooting Steps:
-
Ensure a Fresh and Sufficient Amount of Reducing Agent: Sodium ascorbate is the most common reducing agent.[3][4] Always use a freshly prepared solution, as it can degrade over time. For challenging reactions, increase the excess of sodium ascorbate (e.g., 5-10 equivalents relative to the copper catalyst).[2][5]
-
Degas Your Solvents: Oxygen is a primary culprit in the oxidation of Cu(I).[1] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Optimize the Order of Reagent Addition: To protect the copper catalyst, pre-mix the CuSO₄ with the stabilizing ligand before adding it to the solution containing your azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[3][4]
-
Potential Cause 2: Suboptimal Ligand Choice or Concentration
The ligand plays a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[6][7] With sterically hindered substrates, the right ligand is paramount.
-
Expert Insight: Bulky substrates can make it difficult for the reactants to access the copper center. A well-chosen ligand can modulate the steric environment around the copper, facilitating the reaction. Polydentate ligands are often more effective in accelerating the reaction.[1]
-
Troubleshooting Steps:
-
Screen Different Ligands: If you are using a standard ligand like TBTA and seeing poor results, consider screening other ligands. For instance, THPTA is a water-soluble ligand that is often effective in bioconjugation reactions.[2] Imidazole-based ligands with flexible alkyl chains have also been shown to be effective for bulky alkynes.[8][9] An abnormal N-heterocyclic carbene (NHC) complex of copper, [CuCl(TPh)], has been reported to be particularly effective for sterically hindered substrates.[10]
-
Optimize the Ligand-to-Copper Ratio: A 1:1 ligand-to-copper ratio is a common starting point, but for bioconjugation and sterically demanding reactions, a higher ratio (e.g., 5:1) is often recommended to ensure the copper remains chelated and active.[4][5]
-
Potential Cause 3: Substrate Aggregation or Inaccessibility
Sterically hindered molecules, especially large biomolecules or hydrophobic compounds, can aggregate in aqueous solutions, effectively hiding the azide or alkyne functional groups from the catalyst.[1]
-
Expert Insight: The folded structure of a protein or the compact nature of a polymer can create significant steric barriers.
-
Troubleshooting Steps:
-
Adjust the Solvent System: If your substrates are not fully soluble, they cannot react efficiently. Consider adding a co-solvent like DMSO, DMF, or t-BuOH to improve solubility.[3][11] For bioconjugations, a small percentage of an organic co-solvent can often be tolerated without denaturing the protein.
-
Introduce a Flexible Linker: If you are designing one of the reaction partners, incorporating a flexible linker (e.g., a PEG chain) between the bulky part of the molecule and the azide or alkyne can extend the reactive group away from the sterically congested core, improving its accessibility.[1][12]
-
Consider Denaturing Conditions for Proteins: For protein substrates where the reactive group may be buried, performing the reaction under mild denaturing conditions can expose the azide or alkyne. This is an advanced technique and should be approached with caution to avoid irreversible protein damage.[1]
-
Issue 2: The Reaction is Very Slow and Incomplete
You see some product formation, but the reaction stalls and never reaches completion, even after an extended period.
Question: My click reaction with a bulky azide is extremely slow and seems to stop before all the starting material is consumed. What can I do to drive it to completion?
Answer:
A slow and incomplete reaction in the context of sterically hindered substrates often points to kinetic barriers. The bulky nature of your molecules is likely impeding the approach of the azide and alkyne to the copper catalyst, thus slowing down the rate-limiting step of the catalytic cycle.
Potential Cause 1: High Steric Hindrance
The primary reason for a sluggish reaction is the steric bulk of the substrates themselves.
-
Expert Insight: The transition state of the cycloaddition involves the formation of a metallacycle intermediate. Significant steric clashes at this stage will increase the activation energy of the reaction, leading to a slower rate.
-
Troubleshooting Steps:
-
Increase the Reaction Temperature: Moderately increasing the temperature (e.g., from room temperature to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1] However, be mindful of the thermal stability of your substrates, especially biomolecules.
-
Increase Reactant Concentrations: The rate of a bimolecular reaction is dependent on the concentration of the reactants. If your experimental setup allows, increasing the concentration of your azide and alkyne can lead to a faster reaction rate.[5]
-
Potential Cause 2: Catalyst Inhibition or Deactivation Over Time
Over the course of a long reaction, the catalyst may be slowly inhibited or deactivated.
-
Expert Insight: Some functional groups on the substrates, such as thiols or other strong coordinating groups, can bind to the copper catalyst and inhibit its activity.[5]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the amount of the copper catalyst and ligand can help to achieve a reasonable reaction rate.
-
Add Sacrificial Metals for Inhibitory Functional Groups: If your substrate contains copper-coordinating groups, adding sacrificial metal ions like Zn(II) or Ni(II) can sometimes bind to these inhibitory groups, leaving the copper catalyst free to participate in the click reaction.[5]
-
Issue 3: Appearance of Side Products
You observe the formation of your desired product, but also significant amounts of side products, complicating purification and reducing the overall yield.
Question: I'm seeing a major side product in my click reaction, which I suspect is the homocoupling of my alkyne. How can I prevent this?
Answer:
The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[1] This is particularly prevalent when the desired click reaction is slow, as is often the case with sterically hindered substrates.
-
Expert Insight: The Glaser coupling is also a copper-catalyzed reaction that is promoted by the presence of oxygen. When the primary CuAAC pathway is kinetically disfavored due to steric hindrance, the alkyne has more opportunity to undergo this alternative reaction.
-
Troubleshooting Steps:
-
Rigorous Exclusion of Oxygen: As with preventing catalyst deactivation, thoroughly degassing your reaction mixture and maintaining it under an inert atmosphere (argon or nitrogen) is the most effective way to minimize Glaser coupling.[1][5]
-
Sufficient Reducing Agent: Ensure you have an adequate excess of sodium ascorbate throughout the reaction to scavenge any oxygen and keep the copper in the +1 oxidation state.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance affect strain-promoted azide-alkyne cycloaddition (SPAAC) compared to CuAAC?
A1: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free click reaction that relies on the relief of ring strain in a cycloalkyne to drive the reaction forward.[1][13] While it avoids the potential cytotoxicity of a copper catalyst, making it ideal for live-cell imaging, SPAAC can be more sensitive to steric hindrance than CuAAC.[1][14] The bulky nature of the strained cycloalkyne itself can introduce steric challenges. The choice of cycloalkyne is critical, as its structure influences both its intrinsic reactivity and its susceptibility to steric effects.[1][15]
Q2: Can I use CuAAC for bioconjugation to large proteins with sterically hindered sites?
A2: Yes, CuAAC is widely used for bioconjugation. However, steric hindrance from the folded structure of a protein can be a significant challenge. The accessibility of the azide or alkyne functional group is paramount. To improve efficiency, you can:
-
Introduce a Linker: Incorporating a flexible linker between the protein and the reactive group can reduce steric hindrance.[1][12]
-
Optimize Ligand and Reaction Conditions: Careful selection of the copper source, a water-soluble ligand like THPTA, and the solvent system is critical.[2][4]
-
Perform Reactions under Denaturing Conditions: For some proteins, performing the reaction in the presence of a denaturant can expose buried functional groups, though this must be done with care to allow for proper refolding.[1]
Q3: What is the best solvent for a CuAAC reaction with sterically hindered substrates?
A3: There is no single "best" solvent, as the optimal choice depends on the solubility of your specific substrates. A wide variety of solvents can be used, including polar aprotic solvents like DMF, DMSO, and acetonitrile, as well as mixtures with water or alcohols like t-BuOH.[11] The key is to find a solvent or solvent system in which all reactants are fully dissolved. For substrates prone to aggregation, a solvent that can disrupt these non-covalent interactions, such as DMSO, may be beneficial.[3] Recently, the biomass-derived solvent Cyrene™ has also been shown to be an effective medium for CuAAC reactions.[16][17]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with a Sterically Hindered Azide
This protocol is a starting point for a reaction in an organic solvent.
Reagent Preparation:
-
Prepare stock solutions of your azide and alkyne in a suitable solvent (e.g., DMF).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
Reaction Setup:
-
In a reaction vial, add the azide (1.0 eq) and the alkyne (1.1 eq).
-
Add the solvent (e.g., a 1:1 mixture of t-BuOH/water or DMF).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
In a separate vial, pre-mix the CuSO₄ solution (e.g., 0.05 eq) and the ligand solution (e.g., 0.05 - 0.25 eq).
-
Add the copper/ligand mixture to the reaction vial.
-
Add the freshly prepared sodium ascorbate solution (e.g., 0.1-0.5 eq) to initiate the reaction.
-
Stir the reaction at room temperature or an elevated temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
Protocol 2: Optimization of Reaction Conditions
To improve the yield of a sluggish reaction, a systematic optimization of key parameters is recommended.
Design of Experiments:
Set up a series of small-scale reactions, varying one parameter at a time while keeping others constant. Key parameters to optimize include:
-
Copper concentration: e.g., 25 µM, 50 µM, 100 µM, 200 µM
-
Ligand:Copper ratio: e.g., 1:1, 2:1, 5:1
-
Sodium ascorbate concentration: e.g., 1 mM, 5 mM, 10 mM
-
Reaction time: e.g., 1 hr, 4 hr, 12 hr, 24 hr
-
Temperature: e.g., room temperature, 37°C, 50°C
-
Solvent composition: e.g., varying ratios of co-solvents like DMSO or DMF
Reaction and Analysis:
Perform the reactions as described in Protocol 1, using the varied parameters. Analyze the outcome of each reaction by a quantitative method like HPLC or NMR to determine the optimal conditions.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: The effect of steric hindrance on the CuAAC catalytic cycle.
References
-
He, Y., Li, Z., & Zheng, J. (2018). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Dalton Transactions, 47(37), 13245-13253. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Asano, K., & Matsubara, S. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(21), 4984-4987. [Link]
-
Asano, K., & Matsubara, S. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Figshare. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Al-Hajaj, N., Koyiloth, M., & Al-Marri, M. J. (2025). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 26(1), 36. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC. [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition?. [Link]
-
Van der Veeken, J., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI. [Link]
-
Dommerholt, J., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed. [Link]
-
Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. PubMed. [Link]
-
Zhang, Z., et al. (2011). Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. Chemical Communications. [Link]
-
Nagy, V., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journals. [Link]
-
Gonda, Z., & Novák, Z. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
-
Nagy, V., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. [Link]
-
baseclick. (n.d.). Click Chemistry: Solutions by baseclick. [Link]
-
Singh, R., et al. (2023). A Recent Concept of Importance: Click Chemistry. Journal of Drug Delivery and Therapeutics. [Link]
-
Nagy, V., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. PMC. [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. figshare.com [figshare.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage Stability & Decomposition of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
Foreword from the Senior Application Scientist: Handling organic azides requires a rigorous understanding of their thermodynamic instability. As researchers and drug development professionals, we cannot rely on guesswork when dealing with energetic functional groups. The stability of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol is dictated by the delicate balance between its stabilizing carbon framework and the energetic azide moiety. This guide is designed to provide you with field-proven, causality-driven protocols to ensure your safety and the integrity of your synthetic workflows.
PART 1: Molecular Safety Profiling (The Causality of Stability)
Before designing any storage or experimental protocol, we must mathematically evaluate the inherent stability of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (Chemical Formula:
Table 1: Stability Assessment Metrics for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
| Metric | Calculation / Value | Safety Threshold | Conclusion |
| Rule of Six | 9 Carbons / 1 Azide | PASS (Sufficient dilution of explosive energy) | |
| C/N Ratio | INTERMEDIATE ( | ||
| Max Safe Scale | Based on C/N = 2.5 | Do not scale up without DSC/TGA analysis | |
| Max Concentration | Based on C/N = 2.5 | Store as a dilute solution |
Causality Insight: While the molecule possesses enough carbon atoms to diffuse the explosive energy of the azide group (passing the Rule of Six), its C/N ratio of 2.5 places it in an intermediate stability tier[2]. This means the compound is stable enough to be isolated, but it lacks the thermodynamic buffer required for long-term, neat (solvent-free) storage at room temperature.
PART 2: Diagnostic FAQs & Troubleshooting
Q: Why did my 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol sample degrade into a complex mixture after being left on the benchtop?
A: Alkyl azides are highly susceptible to both thermal and photolytic decomposition[3]. Exposure to ambient laboratory light and room temperature triggers denitrogenation, releasing
Q: Can I concentrate my azide product using a rotary evaporator to absolute dryness?
A: It is highly discouraged to concentrate this specific azide to absolute dryness if the scale exceeds 5 grams[4]. Because its C/N ratio is 2.5, concentrating the energetic molecules increases the risk of explosive decomposition. Furthermore, exposing neat organic azides to the friction of ground glass joints on a rotary evaporator can provide the mechanical activation energy needed for detonation[1],[4]. Store and handle it as a solution (
Q: I need to perform a reaction at pH 2. Is this safe with this azide?
A: Absolutely not. While the piperidine nitrogen will harmlessly protonate, exposing the azide moiety to strong acidic conditions (pH < 3) risks the formation of hydrazoic acid (
Q: Can I use Dichloromethane (DCM) to extract the product during workup? A: Halogenated solvents like DCM or chloroform should be avoided when handling azides, particularly if there is any risk of unreacted inorganic azide salts in the mixture. Azides can react with these solvents to form diazidomethane or triazidomethane, which are notoriously unpredictable and shock-sensitive explosives[1],[5]. Use ethyl acetate or diethyl ether for extractions instead.
PART 3: Mechanistic Degradation Pathways
To troubleshoot effectively, you must visualize how external triggers force the molecule down specific degradation pathways.
Graphviz diagram illustrating the degradation pathways and chemical incompatibilities of the azide.
Table 2: Chemical Incompatibility Matrix
| Reagent Class | Hazard Mechanism | Visual/Physical Indicator | Mitigation Strategy |
| Strong Acids | Protonation to Hydrazoic Acid ( | Toxic, volatile gas evolution | Buffer aqueous layers to pH > 7[4]. |
| Heavy Metals | Transmetallation to Metal Azides | Friction-sensitive precipitates | Never use metal spatulas or brass fittings[5]. |
| Phosphines | Staudinger Reduction | Unintended | Isolate azide from reducing agents unless intended. |
PART 4: Self-Validating Experimental Protocols
SOP 1: Safe Aliquoting and Storage
Causality: Friction and localized heat are the enemies of intermediate-stability azides. By utilizing specific materials, we eliminate the mechanical energy that could trigger a localized detonation.
-
Preparation: Ensure the compound is dissolved in a non-halogenated solvent (e.g., THF, Toluene, or Ethyl Acetate) at a concentration no greater than 1.0 M[2].
-
Container Selection: Transfer the solution into an amber plastic or PTFE-lined vial. Do not use glass containers with ground-glass joints, as the friction generated when opening/closing the cap can detonate trace azide residue[1],[4].
-
Handling: Use only ceramic or plastic spatulas if handling any concentrated residue. Metal spatulas can react to form highly shock-sensitive metal azides[5].
-
Storage: Purge the vial headspace with Argon to displace oxygen and moisture. Store at -20°C in a dark, secondary containment vessel away from acidic and heavy metal inventories.
SOP 2: End-of-Lifecycle Quenching via Staudinger Reduction
Causality: Organic azides must never be disposed of directly into waste streams due to the risk of metal azide formation in plumbing or waste carboys[5]. Converting the energetic azide to a stable primary amine via the Staudinger reaction eliminates this risk. This protocol is self-validating: the visual cessation of gas evolution confirms the destruction of the energetic group.
-
Dilution: Transfer the 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol waste solution (max 5g scale) into a round-bottom flask with a magnetic stir bar. Dilute with THF or Methanol to < 0.5 M.
-
Reduction: Slowly add 1.2 equivalents of Triphenylphosphine (
) in small portions. -
Self-Validation Checkpoint: Observe the reaction. The evolution of nitrogen gas (bubbling) is the mechanistic indicator that the aza-ylide intermediate is forming and decomposing. If no bubbling occurs, the azide may have already degraded, or the reagent is inactive.
-
Hydrolysis: Once gas evolution completely ceases, add 2 mL of distilled water to hydrolyze the aza-ylide into 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol and triphenylphosphine oxide.
-
Completion: Stir at room temperature for an additional 2 hours to ensure 100% conversion. The resulting amine solution is now non-energetic and can be safely disposed of in standard organic basic waste streams[5].
References
-
Stanford Environmental Health & Safety. "Information on Azide Compounds." Stanford University. Available at:[Link]
-
University of Victoria (UVIC). "Safe Work Procedure: Azides." UVIC Health, Safety & Environment. Available at: [Link]
-
Florida State University (FSU). "Azide Compounds - Environmental Health and Safety." FSU EHS. Available at: [Link]
Sources
Technical Support Center: Strategies for Removing Copper Catalysts from Azido-Piperidine Reaction Mixtures
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual copper catalysts from copper-catalyzed reactions involving azido-piperidine derivatives, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click" reaction). The basic nature of the piperidine moiety can present unique challenges during purification, which this guide aims to address with scientifically grounded and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for removing residual copper catalysts from my azido-piperidine reaction mixture?
The most prevalent and effective methods for copper catalyst removal can be broadly categorized as follows:
-
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique involves washing the organic layer containing your product with an aqueous solution of a chelating agent. Common chelators include Ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, and ammonium chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite.[1] These materials can adsorb the copper catalyst, allowing the desired product to pass through with the eluent.
-
Scavenger Resins: These are solid-supported materials functionalized with groups that exhibit a high affinity for copper, such as thiourea or iminodiacetic acid functionalities.[2] The resin can be stirred with the reaction mixture and subsequently filtered off.[1]
-
Chromatography: Standard techniques like column chromatography (using silica gel or alumina) can be effective for purifying the product and removing the copper catalyst.[1]
Q2: My final piperidine product remains blue or green after initial purification attempts. What does this signify, and what are the next steps?
A persistent blue or green hue in your product is a strong indicator of residual copper contamination.[1][2] This can arise from incomplete removal by the initial purification method or, pertinently for this class of compounds, the product itself may chelate copper. The nitrogen atom of the piperidine ring and the newly formed triazole ring can both coordinate with copper ions, making removal particularly challenging.[3]
Recommended Actions:
-
Repeat the Purification: Attempt the initial purification step again. For instance, perform additional aqueous washes with a chelating agent or pass the product through a fresh plug of silica gel.[1]
-
Combine Methods: A multi-pronged approach is often more effective. An EDTA wash followed by filtration through a silica gel plug can be a robust combination.[1][4]
-
Use a Stronger Chelating Agent: If your product has a high affinity for copper, a stronger chelating agent or a scavenger resin with a very high binding affinity for copper may be necessary.[1][3]
Q3: The basicity of my piperidine derivative seems to be causing issues during purification. How should I adapt my copper removal strategy?
The basic nature of the piperidine moiety requires careful consideration during purification to avoid product loss and ensure effective copper removal.
-
Acid-Base Extraction: During aqueous washes, the pH of the chelating solution is crucial. For EDTA, a pH of around 8 is often effective for copper chelation.[3] However, at this pH, a basic piperidine derivative may remain in the organic layer. If a more acidic wash is required, your piperidine product could be protonated and partition into the aqueous layer, leading to yield loss. It is essential to test the pH stability and partitioning behavior of your product on a small scale.
-
Column Chromatography: The basic piperidine can interact strongly with the acidic surface of silica gel, leading to streaking and poor separation. This can be mitigated by pre-treating the silica gel with a small amount of a volatile base, such as triethylamine, in the eluent system.
-
Salt Formation for Purification: In some cases, the selective precipitation of the piperidine derivative as a salt can be a highly effective purification method. For instance, piperidine can react with carbon dioxide to form a solid carbonate salt, which can be filtered off from neutral impurities.[5]
Q4: Can residual copper from the reaction interfere with my downstream applications?
Absolutely. Residual copper can have detrimental effects on subsequent steps and the final application of your compound.[2] For instance, in a pharmaceutical context, even trace amounts of heavy metals are strictly regulated. Residual copper can also interfere with biological assays, catalyze the degradation of the final product, or poison catalysts used in subsequent synthetic transformations.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from azido-piperidine reaction mixtures.
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent Green/Blue Color in Organic Layer After Aqueous Wash | Incomplete copper complexation. | Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash.[3] Perform multiple washes until the aqueous layer is colorless.[3] |
| The piperidine-triazole product itself is chelating the copper.[3] | Use a stronger chelating agent or switch to a solid-phase scavenger with a higher affinity for copper.[3] | |
| The pH of the aqueous wash is not optimal for complexation. | Adjust the pH of the aqueous wash. For EDTA, a pH of around 8 is often effective. For ammonia/ammonium chloride, a basic pH is required.[3] Caution: Test the pH stability of your product on a small scale first. | |
| Low Product Yield After Purification | The basic piperidine product is partitioning into the aqueous layer during washes. | If using an acidic wash, consider neutralizing the aqueous layer and re-extracting with an organic solvent. Use brine (saturated NaCl solution) to wash the organic layer, which can reduce the solubility of the organic product in the aqueous phase.[1] |
| Irreversible binding of the basic piperidine product to the silica gel column. | Neutralize the silica gel by using an eluent system containing a small percentage of a volatile base like triethylamine. Alternatively, use a different stationary phase such as alumina.[1] | |
| The product is partially water-soluble. | For water-soluble products, solid-phase scavenger resins or dialysis (for macromolecules) are preferable to aqueous extractions.[1][2] | |
| NMR Spectrum Shows Broadened Peaks | Paramagnetic interference from residual copper. | Pass the sample through a short plug of silica gel or alumina before NMR analysis.[1] Ensure thorough copper removal using one of the recommended methods. |
| Column Chromatography Fails to Separate the Product from the Copper Catalyst | The copper species and the product have similar polarity and affinity for the stationary phase. | First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[1] Try a different stationary phase (e.g., alumina instead of silica gel).[1] Use a scavenger resin to remove copper prior to chromatography.[1] |
Data Presentation: Efficiency of Copper Removal Methods
The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. The following table provides a general comparison of common methods.
| Method | Typical Residual Copper Levels | Typical Product Recovery | Binding Capacity (for resins) | Notes |
| Aqueous Wash (EDTA) | <50 ppm[2][4] | >90%[2] | N/A | Efficiency depends on the number of washes and the product's chelating properties.[2] |
| SiliaMetS® Thiourea (Scavenger Resin) | <10 ppm[2] | >95%[2] | ~0.5 - 1.0 mmol/g[2] | Highly efficient for a broad range of copper species.[2] |
| Filtration through Silica Gel Plug | Variable, often used after an initial wash. | >90% | Low | Good for removing polar copper salts. May require pre-treatment with a base for basic products. |
| Chelex® 100 (Scavenger Resin) | <50 ppm | >90% | ~0.4 meq/mL | An iminodiacetic acid-based resin. |
Experimental Protocols
Protocol 1: EDTA Wash for Copper Removal from an Organic Solution
This protocol is suitable for organic-soluble piperidine derivatives.
Materials:
-
Crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate)
-
0.1 M - 0.5 M aqueous solution of EDTA, pH adjusted to ~8 with a base like sodium bicarbonate[2][3]
-
Separatory funnel
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[3]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of the 0.1 M - 0.5 M EDTA solution.[2][3]
-
Separation: Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[1][2] Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.[3]
-
Final Washes: Wash the organic layer with an equal volume of water, followed by a wash with brine to remove any residual EDTA and water-soluble impurities.[3]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent.[2] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Protocol 2: Copper Removal Using a Scavenger Resin
This protocol is particularly useful when aqueous extraction is not feasible or for products with a high affinity for copper.
Materials:
-
Crude reaction mixture in a suitable solvent
-
Copper scavenger resin (e.g., thiourea-based or iminodiacetic acid-based resin)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Resin Addition: To the reaction mixture, add the scavenger resin. The amount of resin will depend on its binding capacity and the amount of copper catalyst used (typically 3-5 equivalents relative to the copper).[1]
-
Stirring: Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction.[1]
-
Monitoring: Monitor the removal of copper by taking small aliquots of the solution and analyzing for color or by a more sensitive method if required.[1]
-
Filtration: Once the copper has been removed, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[1]
-
Concentration: The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.[1]
Visualizations
Decision-Making Workflow for Selecting a Copper Removal Method
Caption: Troubleshooting logic for persistent copper contamination.
References
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]
-
How can I remove copper from a click reaction mixture using EDTA? ResearchGate. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
-
Best method for removing Cu(I) from Org compounds. Reddit. Available at: [Link]
-
Workup for Removing Copper Salts. University of Rochester Department of Chemistry. Available at: [Link]
-
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. Available at: [Link]
-
Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. Available at: [Link]
-
Is there another way to get rid of the remnants of the copper catalyst? ResearchGate. Available at: [Link]
Sources
Resolving solubility issues of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in water
Welcome to the technical support resource for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol. As Senior Application Scientists, we've designed this guide to provide in-depth, practical solutions to common challenges encountered during its use, with a primary focus on resolving aqueous solubility issues. This resource combines theoretical principles with actionable protocols to ensure your experiments are successful.
Troubleshooting Guide & FAQs
Q1: I'm having difficulty dissolving 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in water. Why is it poorly soluble at neutral pH?
A1: The solubility behavior of this compound is dictated by its molecular structure. While it contains polar functional groups, the overall molecule possesses significant non-polar character that can limit its aqueous solubility, especially in a neutral environment.
-
Structural Analysis:
-
Piperidine Ring: The core of the molecule is a piperidine ring. The nitrogen atom within this ring is basic (a proton acceptor). In its neutral, "free base" form, its contribution to water solubility is limited.[1][2] Piperidine itself is miscible with water, but substitution alters this property.[1][2][3]
-
Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds with water, which promotes solubility.
-
Ethyl (-CH₂CH₃) and Ethylazide (-CH₂CH₂N₃) Groups: These substituents add non-polar, hydrophobic character to the molecule. The ethyl group is purely hydrophobic, while the azidoethyl group has a polar azide but a non-polar two-carbon chain. This increased hydrocarbon content can significantly decrease water solubility compared to simpler piperidine structures.[4]
-
At neutral pH (around 7.0), the basic piperidine nitrogen is primarily in its unprotonated, neutral state. The molecule's hydrophobic regions dominate, leading to poor interaction with the highly polar water molecules and thus, low solubility.
Q2: How can I improve the aqueous solubility of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol? The most effective method seems to be pH adjustment. Can you explain the mechanism and provide a protocol?
A2: Absolutely. Adjusting the pH is the most direct and effective method for solubilizing this compound. The principle is based on a fundamental acid-base reaction.
-
Mechanism of Action: Salt Formation The piperidine nitrogen in your compound is a weak base. By adding an acid to the aqueous solution, you lower the pH. This increases the concentration of hydrogen ions (H⁺), which then protonate the basic nitrogen atom. This reaction converts the neutral "free base" into a positively charged piperidinium salt.[5][6]
C₉H₁₈N₂O (free base, poorly soluble) + H⁺ ⇌ C₉H₁₉N₂O⁺ (conjugate acid/salt, highly soluble)
Ionic salts are significantly more polar than their neutral counterparts and readily dissolve in water.[7][8] Therefore, by converting the compound to its salt form in situ, you dramatically increase its aqueous solubility.[5][9]
-
Experimental Protocol: Solubilization by pH Adjustment This protocol details the preparation of a 10 mM aqueous stock solution. Adjust volumes and concentrations as needed.
-
Weigh Compound: Accurately weigh the required amount of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (Molecular Weight: ~198.28 g/mol for the free base). For 1 mL of a 10 mM stock, you would need 1.98 mg.
-
Initial Suspension: Add the weighed compound to a sterile microcentrifuge tube or vial. Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume).
-
Vortex/Mix: Vortex the suspension for 30-60 seconds. The compound will likely not dissolve at this stage and will appear as a cloudy suspension or an undissolved solid.
-
Acidification: Prepare a dilute stock of hydrochloric acid (HCl), such as 1 M or 0.1 M. Add the dilute HCl dropwise (e.g., 1-2 µL at a time) to the suspension while vortexing or stirring.
-
Observe Dissolution: Continue adding acid incrementally. As the pH drops, the compound will begin to dissolve. The solution will turn from cloudy to clear once the compound is fully protonated and solubilized.
-
Final Volume Adjustment: Once the solution is completely clear, add purified water to reach the final desired volume (e.g., bring the total volume to 1.0 mL).
-
Final pH Check (Optional but Recommended): If your experimental system is sensitive to pH, you can measure the final pH of your stock solution. This will typically be in the acidic range (pH 3-5).
-
Sterile Filtration: If required for your application (e.g., cell culture), filter the final stock solution through a 0.22 µm syringe filter.
Critical Note: Always add the acid to the compound suspension, not the other way around. This ensures a controlled pH adjustment.
-
Q3: My experiment is pH-sensitive and cannot be performed under acidic conditions. What are my alternative options?
A3: If pH adjustment is not viable, using a water-miscible organic co-solvent is the next best approach. Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it a more favorable environment for your compound.[10][11]
-
Mechanism of Action: Altering Solvent Polarity Water is a highly polar solvent due to its extensive hydrogen-bonding network. Hydrophobic molecules are poorly soluble because they disrupt this network. A co-solvent, which has both hydrophilic and hydrophobic regions, integrates into this network, effectively lowering the overall polarity of the mixture. This "less polar" water is better able to solvate the non-polar regions of your compound, leading to increased solubility.[11][12][13]
-
Recommended Co-solvents The choice of co-solvent depends on the tolerance of your experimental system. Always start with the lowest effective concentration.
| Co-solvent | Abbreviation | Typical Starting Conc. | Max Concentration (Cell-based assays) | Notes |
| Dimethyl Sulfoxide | DMSO | 5-10% (v/v) | < 0.5% | Excellent solubilizing power. Prepare a concentrated stock (e.g., 100 mM) in 100% DMSO, then dilute into aqueous buffer. |
| Ethanol | EtOH | 10-20% (v/v) | < 1.0% | Less toxic than DMSO for many biological systems. Good for general lab use. |
| Propylene Glycol | PG | 5-15% (v/v) | Variable | Commonly used in pharmaceutical formulations.[10] |
| Polyethylene Glycol 400 | PEG 400 | 5-15% (v/v) | Variable | Another common formulation excipient with good solubilizing properties.[10] |
-
Experimental Protocol: Solubilization using a Co-solvent (DMSO Example)
-
Prepare Concentrated Stock: Dissolve 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol in 100% DMSO to a high concentration (e.g., 100 mM or 50 mM). Ensure it is fully dissolved. This is your primary stock solution.
-
Create Intermediate Dilution (If necessary): Perform a serial dilution from your primary stock into your final aqueous buffer or media. For example, dilute the 100 mM DMSO stock 1:100 in your buffer to get a 1 mM solution with 1% DMSO.
-
Final Dilution: Add the intermediate dilution to your experimental system. The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid off-target effects.
-
Vehicle Control: Crucially , you must run a parallel control experiment containing the same final concentration of the co-solvent (e.g., 0.5% DMSO in buffer) without your compound. This is essential to ensure that any observed effects are due to your compound and not the solvent.
-
Solubility Troubleshooting Workflow
This diagram outlines the decision-making process for solubilizing 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol.
Caption: Decision workflow for solubilizing the target compound.
References
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available at: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. Available at: [Link]
-
PubChem. 1-(2-Aminoethyl)piperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available at: [Link]
-
PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]
-
PubChem. Piperidine. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2026). Factors Affecting Solubility. Available at: [Link]
-
PMC. (2014). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
Wikipedia. Cosolvent. Available at: [Link]
-
BYJU'S. Factors Affecting Solubility. Available at: [Link]
-
Wikipedia. Piperidine. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]
-
Solubility of Things. Piperidine. Available at: [Link]
-
NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility. Available at: [Link]
-
Scilit. (2026). On the chemical, NMR and kinetic properties of 2-azido- and 3-azidothiophene: recent developments. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
-
Fiveable. pH and Solubility - AP Chem. Available at: [Link]
-
Wikipedia. Solubility. Available at: [Link]
-
ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available at: [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]
-
Wiley Online Library. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available at: [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Course Hero. Unit 4: Solubility and Factors Affecting Solubility. Available at: [Link]
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
SAGE Journals. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the H-NMR Spectroscopic Analysis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
Introduction: The Indispensable Role of NMR in Heterocyclic Chemistry
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. For complex heterocyclic molecules such as 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, which features multiple stereocenters and diverse functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a uniquely powerful analytical technique.[1] Unlike methods that only provide molecular weight or functional group information, NMR offers a detailed atomic-level map of the molecular framework, revealing connectivity, conformation, and stereochemistry in solution.[2][3]
This guide provides an in-depth H-NMR (Proton NMR) spectroscopic analysis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol. We will delve into the predicted spectral features, explaining the causal factors behind chemical shifts and coupling patterns. Furthermore, we will present a robust experimental protocol for data acquisition and objectively compare the informational value of H-NMR with that of alternative analytical techniques, underscoring its superiority for comprehensive structural characterization.
Predicted ¹H-NMR Analysis: Decoding the Molecular Signature
The power of ¹H-NMR lies in its ability to resolve distinct proton environments within a molecule.[4] Each unique proton or group of equivalent protons generates a signal in the spectrum, characterized by its chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern).[5] Based on established principles of substituent effects and conformational analysis of piperidine rings, we can predict the ¹H-NMR spectrum of the title compound.[6][7]
The structure, with protons systematically labeled for discussion, is presented below.
Caption: Structure of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol with proton labels.
Predicted Chemical Shifts (δ) and Multiplicities
The following table summarizes the predicted ¹H-NMR data in a standard deuterated solvent such as CDCl₃. Chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from π systems.[5][8]
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |
| H10 (CH₃-CH₂) | ~0.9 | Triplet (t) | 3H | Standard aliphatic methyl group coupled to an adjacent CH₂ group.[9] |
| H5 (piperidine) | ~1.5 - 1.8 | Multiplet (m) | 2H | Aliphatic methylene protons on the piperidine ring, distant from electron-withdrawing groups.[10] |
| H9 (CH₃-CH ₂) | ~1.6 - 1.9 | Multiplet (m) | 2H | Aliphatic methylene protons of the ethyl group. |
| H3 (piperidine) | ~1.9 - 2.2 | Multiplet (m) | 1H | Methine proton adjacent to the ethyl group. |
| H2, H6 (piperidine) | ~2.8 - 3.5 | Multiplets (m) | 4H | Protons α to the ring nitrogen are deshielded due to the inductive effect of the nitrogen atom.[11][12] |
| H7 (N-CH ₂-CH₂) | ~2.9 - 3.2 | Triplet (t) | 2H | Methylene protons adjacent to the piperidine nitrogen, deshielded by its inductive effect. |
| H8 (CH₂-N₃) | ~3.3 - 3.7 | Triplet (t) | 2H | Methylene protons adjacent to the strongly electron-withdrawing azide group.[13] |
| H4 (CH-OH) | ~3.6 - 4.0 | Multiplet (m) | 1H | Methine proton attached to the carbon bearing the electronegative hydroxyl group. |
| H-O4 (OH) | Variable (e.g., 1-5) | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature. Signal disappears upon D₂O exchange.[5] |
Experimental Protocol for High-Quality ¹H-NMR Data Acquisition
Adherence to a meticulous experimental protocol is critical for obtaining a high-quality, interpretable NMR spectrum.[14] The following procedure is a self-validating system designed to minimize artifacts and ensure spectral accuracy.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol.[15] Using a sufficient quantity ensures a good signal-to-noise ratio.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃). The solvent must dissolve the compound completely and its residual peak should not overlap with signals of interest.[16] Deuterated solvents are necessary as the spectrometer uses the deuterium signal for field-frequency stabilization (the "lock").
-
Dissolution & Filtration: Dissolve the sample in the solvent in a small vial. To remove any particulate matter, which can severely degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a Pasteur pipette with a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[17]
-
Standard Addition (Optional): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[15]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.[17]
-
Acquisition Parameters: Set the appropriate acquisition parameters. For a standard ¹H experiment on a 400-600 MHz spectrometer, typical values are:
-
Spectral Width: 12-16 ppm to ensure all proton signals are captured.[18]
-
Acquisition Time: ~4 seconds for good digital resolution.[18]
-
Relaxation Delay (d1): 1-5 seconds to allow protons to return to equilibrium between scans, ensuring accurate integration.
-
Pulse Angle: A 90° pulse is often used for quantitative measurements.[18]
-
Number of Scans: 16 to 128 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[18]
-
-
Data Processing: After acquisition, the Free Induction Decay (FID) signal is processed. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the internal standard (TMS) or the residual solvent peak.
Comparative Analysis: Why ¹H-NMR is the Gold Standard
While other analytical techniques provide valuable data, ¹H-NMR offers an unparalleled level of structural detail for a molecule like 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol.[1][19]
Caption: Workflow comparing the data from NMR, MS, and IR for structural elucidation.
Performance Comparison Table
| Feature/Parameter | ¹H-NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Structural Detail | Excellent: Provides the full molecular framework, connectivity, and stereochemistry.[1] | Limited: Gives molecular weight and fragmentation patterns, but not atomic connectivity.[20] | Limited: Identifies the presence of functional groups (e.g., -OH, -N₃) only.[1] |
| Stereochemistry | Excellent: J-coupling constants and 2D NMR (e.g., NOESY) can definitively determine the relative stereochemistry of the ethyl and hydroxyl groups.[1][6] | No: Cannot distinguish between stereoisomers. | No: Cannot provide stereochemical information. |
| Isomer Distinction | Excellent: Can easily distinguish between structural isomers and diastereomers due to unique chemical shifts and coupling patterns.[19] | Limited: Can distinguish isomers only if they produce different fragmentation patterns. | Limited: May show subtle differences for some isomers, but often insufficient for definitive assignment. |
| Sample State | Solution-state analysis.[3] | Typically requires ionization; can be coupled with GC or LC for separation.[19] | Solid, liquid, or gas. |
| Destructive? | No: The sample can be fully recovered after analysis.[2] | Yes: The sample is consumed during ionization. | No: Typically non-destructive. |
| Quantitative Data | Yes: Peak integration provides precise ratios of different protons in the molecule.[5][18] | No: Not inherently quantitative without extensive calibration. | No: Not a quantitative technique. |
As the table illustrates, while MS can confirm the molecular weight and IR can verify the presence of the azide and hydroxyl groups, only ¹H-NMR can piece together the complete structural puzzle. For instance, the coupling constants (J-values) between H-3 and H-4 would be instrumental in determining their relative orientation (cis or trans), a critical detail for understanding the molecule's 3D shape and potential biological activity.[7] Advanced 2D NMR experiments like COSY can further confirm which protons are coupled, solidifying the assignment of the entire spin system.[21]
Conclusion
For a molecule with the structural complexity of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol, ¹H-NMR spectroscopy is not merely an analytical tool; it is the cornerstone of its structural verification. It provides a rich, multi-faceted dataset that goes far beyond the capabilities of other common spectroscopic techniques. By carefully preparing the sample and optimizing acquisition parameters, researchers can obtain a detailed proton fingerprint of the molecule, enabling the confident assignment of its constitution and stereochemistry. This level of detail is indispensable for research scientists and drug development professionals who rely on precise structural information to drive their projects forward.
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Navigating the Complexities of Ethyl-Piperidine Stereochemistry: A Comparative Guide to C-NMR Interpretation
For Immediate Release
In the intricate world of pharmaceutical development and organic synthesis, the piperidine ring is a ubiquitous scaffold. Its conformational flexibility and the subtle electronic effects of substituents can, however, make unambiguous structural elucidation a significant challenge. This is particularly true for isomers of ethyl-piperidine, where minor changes in the substituent's position dramatically alter the ¹³C Nuclear Magnetic Resonance (NMR) spectrum. This guide offers a deep dive into the interpretation of ¹³C NMR data for ethyl-substituted piperidines, comparing experimental data with modern computational approaches to provide a robust framework for researchers, scientists, and drug development professionals.
The Challenge of Isomerism in Piperidines
The position of an ethyl group on the piperidine ring—be it at the 2, 3, or 4-position—creates distinct isomers with unique spectral fingerprints. Furthermore, the axial or equatorial orientation of the ethyl group introduces another layer of complexity. These subtle differences are critical, as they can profoundly impact a molecule's biological activity and pharmacological properties.
¹³C NMR spectroscopy is a powerful tool for distinguishing these isomers due to its sensitivity to the local electronic environment of each carbon atom.[1][2] The chemical shift of each carbon is influenced by factors such as hybridization, the electronegativity of nearby atoms, and through-space steric interactions.[3]
Comparative Analysis of ¹³C NMR Chemical Shifts
The following table summarizes the typical ¹³C NMR chemical shift ranges for the piperidine ring carbons and the ethyl substituent in 2-ethyl, 3-ethyl, and 4-ethylpiperidine. These values are compiled from experimental data and serve as a foundational guide for spectral assignment.
| Carbon Position | 2-Ethylpiperidine | 3-Ethylpiperidine | 4-Ethylpiperidine | Unsubstituted Piperidine |
| C2 | ~53-56 ppm | ~47-50 ppm | ~46-49 ppm | ~47.8 ppm |
| C3 | ~31-34 ppm | ~34-37 ppm | ~32-35 ppm | ~27.5 ppm |
| C4 | ~25-28 ppm | ~26-29 ppm | ~35-38 ppm | ~25.5 ppm |
| C5 | ~26-29 ppm | ~26-29 ppm | ~32-35 ppm | ~27.5 ppm |
| C6 | ~47-50 ppm | ~47-50 ppm | ~46-49 ppm | ~47.8 ppm |
| Ethyl-CH₂ | ~28-31 ppm | ~28-31 ppm | ~29-32 ppm | - |
| Ethyl-CH₃ | ~11-14 ppm | ~11-14 ppm | ~11-14 ppm | - |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. Data is referenced against typical values found in chemical databases and literature.[4][5][6]
Key Interpretive Insights:
-
C2-Substitution: The most dramatic effect is seen in 2-ethylpiperidine, where the C2 carbon is significantly deshielded (shifted downfield) due to the direct attachment of the electron-donating ethyl group.
-
C3 and C4-Substitution: In 3- and 4-ethylpiperidine, the substituent effect is more attenuated. The carbon bearing the ethyl group (C3 or C4) is deshielded, and there are smaller, observable shifts on the adjacent carbons.
-
The γ-Gauche Effect: A key phenomenon in interpreting the spectra of cyclic systems is the γ-gauche effect.[7][8] This effect typically causes an upfield (shielding) shift for a carbon that is in a gauche (1,3-diaxial) relationship with a substituent. This can be a powerful tool for determining the axial or equatorial orientation of the ethyl group. However, it's important to note that the magnitude of this effect can be small and other factors can sometimes complicate its interpretation.[7] In some cases, deshielding γ-gauche effects have also been observed.[8]
Experimental vs. Computational Approaches: A Dual Strategy for Confirmation
While experimental data provides the ground truth, its interpretation is not always straightforward. This is where computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool.[9][10]
Experimental Protocol for High-Quality ¹³C NMR Data Acquisition
Acquiring a clean, interpretable ¹³C NMR spectrum is paramount. While standard proton-decoupled ¹³C NMR is routine, quantitative analysis requires more stringent parameter optimization to account for long relaxation times and the Nuclear Overhauser Effect (NOE).[11][12]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve 10-50 mg of the ethyl-piperidine sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11] For quantitative measurements, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of approximately 0.1 M can be beneficial to shorten the long T₁ relaxation times of quaternary carbons.[11]
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer for better signal dispersion.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters (for quantitative analysis):
-
Pulse Program: Utilize an inverse-gated decoupling sequence to suppress the NOE.[11] This involves turning on the proton decoupler only during the acquisition of the free induction decay (FID).
-
Flip Angle: A 90° pulse is used to maximize the signal per scan.[11]
-
Relaxation Delay (d1): This is a critical parameter. Set d1 to be at least 5 times the longest T₁ relaxation time of any carbon in the molecule to ensure full relaxation.[11]
-
-
Data Processing:
Computational Workflow for DFT-Based Chemical Shift Prediction
DFT calculations can predict ¹³C NMR chemical shifts with a high degree of accuracy, often within a few ppm of experimental values.[9][15][16] This is particularly useful for distinguishing between closely related isomers or stereoisomers.
Step-by-Step Workflow:
-
Conformational Search: For flexible molecules like piperidines, it is crucial to identify the lowest energy conformers (e.g., chair conformations with axial and equatorial substituents). This can be done using molecular mechanics or semi-empirical methods.
-
Geometry Optimization: Perform a full geometry optimization of the most stable conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
NMR Chemical Shift Calculation: Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method.
-
Data Analysis:
-
Convert the calculated shielding tensors to chemical shifts by referencing them to a standard (e.g., calculated shielding of TMS).
-
If multiple conformers are present, calculate a Boltzmann-weighted average of the chemical shifts based on their relative energies.
-
Compare the predicted spectra for each possible isomer with the experimental spectrum to find the best match.
-
Visualizing the Workflow and Interpretive Logic
To further clarify these processes, the following diagrams illustrate the experimental and interpretive workflows.
Caption: Key factors influencing ¹³C NMR chemical shifts in ethyl-piperidines.
Conclusion
The accurate interpretation of ¹³C NMR spectra for ethyl-substituted piperidines is a critical skill for chemists in research and industry. A purely experimental approach, while essential, can be ambiguous. By integrating high-quality experimental data acquisition with the predictive power of DFT calculations, researchers can achieve a much higher degree of confidence in their structural assignments. This dual approach, leveraging both empirical observation and theoretical validation, represents the gold standard for navigating the subtle yet significant stereochemical nuances of substituted piperidine systems.
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
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13C NMR Chemical Shifts. Oregon State University. [Link]
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Technical Guide: Mass Spectrometry Fragmentation Patterns of Azido-Piperidines
Executive Summary
The analysis of azido-piperidines presents a unique paradox in mass spectrometry: the very functional group that makes them valuable pharmacophores and "click" chemistry precursors (the azide,
This guide provides a comparative analysis of fragmentation behaviors, contrasting Electrospray Ionization (ESI) with Electron Ionization (EI) and Chemical Derivatization . The core finding is that azido-piperidines do not simply fragment; they undergo a thermal and collision-induced decomposition dominated by the extrusion of molecular nitrogen (
Key Recommendation: For structural confirmation, "Cold" ESI is the gold standard. For absolute quantification and stability, Click-Derivatization prior to MS analysis is the superior alternative.
The Mechanistic Landscape: The Nitrene Divergence
To interpret the spectra correctly, one must understand the competition between simple bond cleavage and nitrene-mediated rearrangement.
The Primary Event: Nitrogen Extrusion
Regardless of the ionization method, the weakest link in an azido-piperidine is the
The loss of 28 Da is the diagnostic signature. However, the resulting species is a Nitrene (or nitrenium ion in ESI), an electron-deficient species that will instantly stabilize itself via two pathways:
-
Ring Expansion/Contraction: If the azide is directly attached to the piperidine ring, the nitrene often inserts into an adjacent
or bond, distorting the ring size (e.g., expanding to a diazepine). - -Cleavage: The piperidine nitrogen drives cleavage at the alpha-carbon, competing with the azide loss.
Comparative Analysis of Ionization Modalities
The following table objectively compares the performance of different methodologies for analyzing azido-piperidines.
Table 1: Performance Matrix of Ionization Techniques
| Feature | Method A: "Cold" ESI (Recommended) | Method B: Electron Ionization (EI) | Method C: Click-Derivatization (Alternative) |
| Primary Ion Observed | |||
| Thermal Degradation | Low (if optimized) | High (Source temp > 150°C) | Negligible |
| Structural Insight | Good for MW confirmation | Excellent for fingerprinting | Best for quantifying total azide |
| Nitrogen Loss ( | Controllable via Cone Voltage | Inevitable & Extensive | N/A (Azide stabilized in ring) |
| Sensitivity | High (pg range) | Moderate (ng range) | High (improved ionization efficiency) |
| False Negatives | Low risk | High risk (Parent ion often absent) | Low risk |
Detailed Assessment[1][2]
Method A: Electrospray Ionization (ESI) [1][2][3][4][5][6][7]
-
Pros: Preserves the labile azide bond if source temperatures are kept low (<100°C). Allows for MS/MS (CID) to deliberately induce the
loss for confirmation. -
Cons: High capillary voltages can induce "In-Source Fragmentation," creating a spectrum that mimics the degraded species before it even reaches the analyzer.
Method B: Electron Ionization (EI)
-
Mechanism: Hard ionization (70 eV).
-
Pros: Provides rich structural data regarding the piperidine backbone.
-
Cons: The 70 eV energy almost always obliterates the azide group. You will rarely see the molecular ion (
). Instead, you observe the amine ( ) or the nitrene ( ). Not recommended for purity assays.
Method C: Click-Derivatization (The Robust Alternative)
-
Mechanism: Reacting the azide with a strained alkyne (e.g., DBCO) or standard alkyne (CuAAC) to form a triazole.
-
Pros: The triazole is hyper-stable. It eliminates the thermal instability variable entirely.
-
Cons: Requires sample preparation; changes the molecular weight.
Fragmentation Pathways (Visualized)
The following diagram illustrates the critical fragmentation tree for a generic 4-azido-piperidine under ESI-CID conditions.
Caption: Figure 1. ESI-CID fragmentation tree of azido-piperidines. The red path indicates the dominant, thermally driven loss of nitrogen.
Experimental Protocol: "Cold" ESI Workflow
To successfully analyze these labile compounds without false degradation, follow this self-validating protocol.
Objective: Maximize the intensity of
Reagents
-
Solvent A: Water + 0.1% Formic Acid (Do not use TFA; ion suppression is too high).
-
Solvent B: Acetonitrile (preferred over Methanol to prevent potential nucleophilic attack on activated nitrenes).
Step-by-Step Methodology
-
Source Parameter Tuning (The Critical Step):
-
Capillary Temperature: Set to 150°C - 200°C . Note: Standard methods use 300°C+, which will thermally decompose the azide.
-
Cone Voltage / Declustering Potential: Start LOW (e.g., 10-20 V). Ramp up only if declustering is poor. High voltage accelerates ions into gas molecules, causing collision-induced
loss in the source.
-
-
Direct Infusion Check:
-
Infuse the sample at 5 µL/min.
-
Monitor the ratio of
vs. . -
Validation Criteria: The intact parent ion must be >80% of the base peak. If the -28 peak is dominant, lower the source temperature further.
-
-
MS/MS Acquisition:
-
Select the parent ion.[9]
-
Apply Collision Energy (CE) stepping (e.g., 10, 20, 40 eV).
-
Observation: At low CE, the -28 peak should appear first. At high CE, the piperidine ring fragments (typical ions at m/z 84, 110 for substituted piperidines) will appear.
-
Data Interpretation Guide
Use this table to assign peaks in your mass spectrum.
| Observed m/z | Ion Identity | Mechanistic Origin |
| M + 1 | Intact protonated molecule. | |
| M + 23 | Sodium adduct. Note: Sodium adducts are often more stable against | |
| M - 27 | Diagnostic: Loss of | |
| M - 25 | Amine formation (Reduction). Often seen if the solvent contains a hydrogen source and the source is hot. | |
| 84 | Piperidine Ring Fragment | Typical ring cleavage (Tetrahydropyridine cation). |
Workflow Decision Tree
Caption: Figure 2.[5] Decision matrix for selecting the appropriate analytical workflow based on research goals.
References
-
Jobbágy, C. et al. (2019). An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 634. [Link]
-
Pivatto, M. et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society, 16(6). [Link]
-
NIST Chemistry WebBook. Piperidine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]
-
Scripps Center for Metabolomics. Mass Spectrometry of Azides: Thermal Degradation Issues. [Link]
Sources
- 1. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Comparative Guide: HPLC Method Development for 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol Purity
Executive Summary
1-(2-Azidoethyl)-3-ethylpiperidin-4-ol represents a challenging class of pharmaceutical intermediates: it combines a highly basic piperidine core (pKa ~10) with a thermally labile azide moiety and potential stereoisomerism (cis/trans).
This guide compares three analytical approaches. We demonstrate that Method A (High-pH Reverse Phase) is the superior protocol, offering orthogonal selectivity for stereoisomers and superior peak symmetry compared to traditional acidic methods. We also rigorously exclude Gas Chromatography (GC) due to critical safety and data integrity risks.
Part 1: Chemical Context & Analytical Challenges
The Molecule[1][2][3]
-
Basic Center: The tertiary amine in the piperidine ring poses a "silanol effect" risk, leading to severe peak tailing under standard acidic conditions.
-
Azide Group (
): Lacks a strong chromophore (absorbs weakly at ~210 nm) and is susceptible to thermal decomposition, releasing . -
Stereochemistry: The 3-ethyl and 4-hydroxyl groups create chiral centers. Separation of cis and trans diastereomers is a critical quality attribute (CQA).
The Decision Matrix
The following decision tree illustrates the logic leading to the selection of High-pH RP-HPLC as the primary method.
Figure 1: Method selection logic emphasizing the rejection of GC and the advantage of High-pH LC.
Part 2: Method Comparison & Performance Data
Method A: High-pH Reverse Phase (Recommended)
Principle: Operating at pH 10.0 (above the amine pKa) ensures the piperidine nitrogen is deprotonated (neutral). This eliminates secondary interactions with silanols and increases hydrophobicity, improving retention and isomer resolution.
Method B: Traditional Acidic Reverse Phase (Alternative)
Principle: Uses TFA/Formic acid (pH ~2). The amine is protonated (charged).[1] While common, this often results in poor retention of the polar amine and "shark-fin" tailing.
Method C: Gas Chromatography (Contraindicated)
Risk: Organic azides can decompose explosively or degrade into nitrenes at injector temperatures (>150°C), leading to false impurity profiles.
Comparative Data Summary
Simulated data based on standard piperidine/azide behavior [1, 2].
| Parameter | Method A (High pH) | Method B (Low pH) | Method C (GC-FID) |
| Column | XBridge C18 (Hybrid) | Standard C18 | DB-1 |
| Mobile Phase | 10mM NH₄HCO₃ (pH 10) / ACN | 0.1% TFA / ACN | Helium Carrier |
| Tailing Factor ( | 1.05 (Excellent) | 2.40 (Poor) | N/A |
| Isomer Resolution ( | 2.8 (Baseline) | 1.2 (Co-elution) | N/A |
| Azide Recovery | 99.8% | 99.5% | < 50% (Degradation) |
| LOD (µg/mL) | 0.5 | 0.8 | N/A |
Part 3: Detailed Experimental Protocol (Method A)
Instrumentation & Conditions
-
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or Agilent Poroshell HPH-C18). Note: Standard silica columns will dissolve at pH 10.
-
Wavelength: 210 nm (Azide/Amine detection) and 254 nm (for aromatic impurities if precursors are used).
Mobile Phase Preparation[2][4][6][7][8][9]
-
Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL for purity assay.
-
Precaution: Protect samples from direct UV light to prevent azide photolysis.
Workflow Diagram
Figure 2: Operational workflow ensuring sample integrity and correct detection.
Part 4: Troubleshooting & Scientific Rationale
Why High pH? (The "Amine Problem")
At pH 2.0 (Method B), the piperidine nitrogen is protonated (
Why Not GC? (The Safety/Integrity Risk)
Organic azides are energetic.[3][4] In a GC injector at 250°C, the azide group can eliminate
Isomer Separation
The cis and trans isomers of 3-ethylpiperidin-4-ol derivatives have different 3D shapes. In the neutral state (High pH), the difference in their hydrophobic footprint is maximized, allowing the C18 column to resolve them. In the charged state (Low pH), the ionic interaction dominates, often masking these subtle steric differences [5].
References
-
Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Basic Compounds at High pH using Agilent Poroshell HPH-C18. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Retrieved from [Link]
Sources
Validating Stereochemical Purity of 3-Ethylpiperidin-4-ol Isomers: A Comparative Guide
The stereochemical integrity of chiral building blocks is a foundational pillar in modern drug development. For molecules like 3-ethylpiperidin-4-ol , which possesses two chiral centers (C3 and C4), the analytical landscape is inherently complex. This structural configuration yields four distinct stereoisomers: two pairs of enantiomers (cis-3R,4R / cis-3S,4S and trans-3R,4S / trans-3S,4R).
Validating both the diastereomeric excess (de) and enantiomeric excess (ee) of this compound presents unique analytical challenges. First, the piperidine core lacks a strong UV chromophore, rendering standard UV-Vis detection ineffective without chemical modification. Second, the basic secondary amine tends to interact strongly with residual silanols on stationary phases, leading to severe peak tailing[1].
This guide objectively compares three leading analytical methodologies for determining the stereochemical purity of 3-ethylpiperidin-4-ol, providing researchers with actionable, self-validating protocols and empirical comparison data.
Comparative Analysis of Analytical Methodologies
To establish a robust validation system, we must compare the performance of the modern standard—Chiral Supercritical Fluid Chromatography (SFC-MS) —against traditional Chiral HPLC-UV (via Derivatization) and 1H-NMR with Chiral Solvating Agents (CSAs) .
A. Chiral SFC-MS: The High-Throughput Standard
Supercritical (or subcritical) fluid chromatography utilizing CO₂ and polar modifiers has emerged as the premier technique for chiral amine separations[1]. Because CO₂ has higher diffusivity and lower viscosity than liquid solvents, SFC enables faster flow rates and sharper peaks. By coupling SFC with Mass Spectrometry (MS), we completely bypass the molecule's lack of a UV chromophore, allowing for direct, underivatized analysis[2].
B. Chiral HPLC-UV (Indirect Pre-column Derivatization)
Traditional HPLC relies heavily on UV detection. For non-chromophoric aliphatic amines like 3-ethylpiperidin-4-ol, pre-column derivatization using reagents such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride is mandatory[3]. While this introduces a strong UV-absorbing moiety and often improves interaction with polysaccharide-based Chiral Stationary Phases (CSPs), it significantly increases sample preparation time and introduces the risk of kinetic resolution or racemization during the derivatization step.
C. 1H-NMR with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) offers a direct, chromatography-free approach. By adding a chiral solvating agent (e.g., 1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) directly to the NMR tube, transient diastereomeric complexes are formed via non-covalent interactions (hydrogen bonding, ion pairing)[4]. This causes distinct chemical shift perturbations for each enantiomer. While excellent for rapid ee estimation of simple mixtures, NMR struggles with signal overlap when all four stereoisomers of 3-ethylpiperidin-4-ol are present simultaneously[5].
Quantitative Performance Comparison
The following table synthesizes the operational and performance metrics of the three methodologies when applied to 3-ethylpiperidin-4-ol stereoisomer mixtures.
| Parameter | Chiral SFC-MS (Direct) | Chiral HPLC-UV (Derivatized) | 1H-NMR + CSA (Direct) |
| Analyte State | Underivatized | Derivatized (e.g., PTSC) | Underivatized |
| Resolution ( | High ( | Very High ( | Moderate (Signal overlap risk) |
| Analysis Time | 3 – 8 minutes | 15 – 30 minutes | 5 – 10 minutes |
| Sample Prep Time | < 5 minutes | 45 – 60 minutes | < 5 minutes |
| Sensitivity (LOD) | ~10 ng/mL | ~50 ng/mL | ~1-5 mg/mL |
| Stereoisomer Capacity | Resolves all 4 isomers | Resolves all 4 isomers | Best for 2-isomer mixtures |
| Green Chemistry | Excellent (Low solvent use) | Poor (High solvent/reagent use) | Moderate (Deuterated solvents) |
Experimental Workflows & Logical Relationships
To ensure scientific integrity, any stereochemical validation must be a self-validating system . This means the method must inherently prove its own efficacy during the run—typically achieved by injecting a known racemic/diastereomeric mixture to confirm baseline resolution before analyzing the unknown sample.
Fig 1. Decision matrix for 3-ethylpiperidin-4-ol stereochemical validation based on detection limits.
Fig 2. Self-validating workflow for Chiral SFC-MS method development.
Step-by-Step Experimental Protocols
Protocol 1: Direct Analysis via Chiral SFC-MS (Preferred)
Causality Focus: The addition of a basic additive (Diethylamine, DEA) suppresses the ionization of residual silanols on the stationary phase, preventing the secondary amine of 3-ethylpiperidin-4-ol from sticking to the column, thus eliminating peak tailing[1].
-
System Preparation: Equilibrate the SFC system with a Chiralpak AD-H (or equivalent amylose-based) column at 35°C.
-
Mobile Phase: Set the supercritical fluid pump to deliver CO₂. Set the co-solvent pump to deliver Methanol containing 0.1% (v/v) Diethylamine (DEA).
-
Gradient/Isocratic Setup: Run an isocratic method at 80% CO₂ / 20% Co-solvent with a backpressure of 120 bar and a flow rate of 3.0 mL/min.
-
MS Detection: Configure the mass spectrometer for positive Electrospray Ionization (ESI+). Monitor the [M+H]+ ion at m/z 130.1.
-
Self-Validation: Inject a 10 µg/mL solution containing all four synthetic stereoisomers. Confirm the presence of four distinct peaks with
> 1.5. -
Sample Analysis: Inject the purified sample. Calculate ee and de by integrating the Area Under the Curve (AUC) for the respective peaks.
Protocol 2: Indirect Analysis via Chiral HPLC-UV (Derivatization)
Causality Focus: Because UV detection requires a chromophore, reacting the secondary amine with p-toluenesulfonyl chloride (PTSC) creates a sulfonamide with strong UV absorbance at 228 nm, enabling standard HPLC analysis[3].
-
Derivatization Step: Dissolve 5 mg of 3-ethylpiperidin-4-ol in 1 mL of dichloromethane. Add 1.5 equivalents of triethylamine (base) and 1.2 equivalents of PTSC. Stir at room temperature for 45 minutes.
-
Quenching & Extraction: Quench the reaction with water, extract the organic layer, and evaporate under nitrogen. Reconstitute in HPLC mobile phase.
-
Chromatography: Inject onto a Chiralcel OD-H column. Use a normal-phase isocratic eluent of Hexane/Isopropanol (85:15 v/v) at 1.0 mL/min.
-
Detection: Monitor UV absorbance at 228 nm.
-
Validation: Ensure the derivatization reaction goes to completion by checking for the absence of unreacted PTSC (which elutes near the solvent front) and confirming baseline resolution of the derivatized enantiomers.
Protocol 3: Rapid Estimation via 1H-NMR with CSAs
Causality Focus: The chiral solvating agent creates a chiral microenvironment. The R and S configurations of the analyte interact differently with the CSA's chiral pockets, resulting in diastereomeric complexes with different magnetic shielding, thereby splitting the NMR signals[4].
-
Sample Prep: Dissolve 10 mM of the 3-ethylpiperidin-4-ol sample in 0.6 mL of CDCl₃.
-
CSA Addition: Add 20 mM of (R)-(-)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate (a 2:1 molar ratio of CSA to analyte ensures complete complexation)[4].
-
Acquisition: Acquire a standard 1D 1H-NMR spectrum at 400 MHz or higher.
-
Analysis: Locate the signals for the C3-ethyl protons or C4-methine proton. Observe the signal splitting caused by the enantiomers. Integrate the split peaks to calculate the enantiomeric ratio.
Conclusion
For the stereochemical validation of 3-ethylpiperidin-4-ol, Chiral SFC-MS stands out as the superior methodology. It directly addresses the molecule's lack of a chromophore through mass spectrometry while leveraging the kinetic advantages of supercritical fluids to resolve basic amines rapidly and cleanly. While HPLC-UV remains a viable alternative, the necessity for pre-column derivatization introduces workflow bottlenecks and potential chemical artifacts. NMR with CSAs serves as an excellent orthogonal technique for rapid, non-destructive screening, provided the mixture is not overly complex.
References
-
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. Available at:[Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at:[Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available at:[Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Structural Determination of Piperidin-4-ol Derivatives: A Comparative Technical Guide
Executive Summary
Piperidin-4-ol (4-hydroxypiperidine) derivatives represent a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for diverse therapeutics ranging from CCR1 antagonists to muscarinic receptor ligands. However, the structural flexibility of the piperidine ring—specifically the rapid interconversion between chair and twist-boat conformers—presents a significant analytical challenge.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) datasets against Nuclear Magnetic Resonance (NMR) and Computational Docking alternatives. While NMR remains the standard for solution-state screening, our experimental data indicates that SC-XRD is the requisite method for defining absolute stereochemistry and identifying the precise axial/equatorial orientation of the 4-hydroxyl group critical for receptor binding affinity.
Part 1: The Structural Challenge
The piperidin-4-ol ring is not a static entity.[1][2][3] In solution, it undergoes rapid ring inversion. The biological activity of these derivatives often hinges on two specific structural factors:
-
Ring Pucker: The preference for a specific chair conformation (
vs ). -
Substituent Orientation: Whether the 4-OH group adopts an axial or equatorial position, which dramatically alters the hydrogen bonding vector within a protein binding pocket.
NMR spectroscopy often yields time-averaged signals due to rapid exchange on the chemical shift time scale, potentially obscuring the bioactive conformation. X-ray crystallography freezes these low-energy states, providing an atomic-resolution "snapshot" of the molecule in a lattice environment that often mimics the dense packing of a protein active site.
Part 2: Comparative Analysis (Performance Metrics)
The following table contrasts the data quality and utility of High-Resolution X-ray Datasets against standard solution-state NMR and In Silico modeling for piperidin-4-ol derivatives.
Table 1: Performance Comparison of Structural Determination Methods
| Feature | X-Ray Crystallography (SC-XRD) | Solution NMR (NOESY/COSY) | In Silico Modeling (DFT/Docking) |
| Stereochemical Certainty | Absolute (100%) . Defines | Relative . Inferred via Karplus relationships ( | Predictive . Probability-based; requires experimental validation. |
| Conformational Resolution | Discrete . Captures specific low-energy conformers (e.g., chair) stabilized by packing. | Averaged . Signals represent a population average of interconverting conformers.[4] | Theoretical . Calculates potential energy minima, which may not match reality. |
| Binding Interaction Insight | High . Reveals intermolecular H-bonds and salt bridges in the lattice (mimics receptor binding). | Low . Solvent interactions often mask specific intermolecular contacts. | Variable . Heavily dependent on the scoring function and force field used. |
| Sample Requirement | Solid Crystal . Requires 0.1–0.3 mm single crystal. (Destructive/Non-recoverable). | Solution . Requires ~5-10 mg dissolved sample. (Recoverable). | None . Virtual structure only. |
| Turnaround Time | Days to Weeks . Dependent on crystallization success. | Hours . Rapid data acquisition. | Minutes . High-throughput capable. |
Part 3: Experimental Protocol (Authoritative Workflow)
Crystallization Strategy for Piperidin-4-ols
Direct crystallization of the free base is often difficult due to oil formation. We utilize salt formation to drive lattice energy.
Reagents:
-
Target Piperidin-4-ol derivative (>98% purity).
-
Counter-ions: Fumaric acid (creates H-bond networks), Hydrochloric acid (ethereal), or L-Tartaric acid (for chiral resolution).
-
Solvents: Absolute Ethanol, Ethyl Acetate, Diethyl Ether.
Step-by-Step Protocol:
-
Salt Formation: Dissolve 20 mg of the free base in minimal absolute ethanol (approx. 0.5 mL). Add 1.0 equivalent of the acid (e.g., fumaric acid) dissolved in warm ethanol.
-
Nucleation Induction: Allow the solution to cool slowly to room temperature. If no precipitate forms, introduce vapor diffusion by placing the open vial inside a larger jar containing diethyl ether (antisolvent).
-
Crystal Growth: Seal the outer jar and leave undisturbed at 4°C for 3–7 days. The slow diffusion of ether will lower the solubility, promoting the growth of prismatic crystals suitable for diffraction.
-
Harvesting: Examine under a polarizing microscope. Select a single crystal with sharp edges (avoid clustered needles). Mount on a cryo-loop using Paratone-N oil.
Data Collection Parameters[5]
-
Temperature: Collect data at 100 K (using a cryostream).
-
Reasoning: Cooling reduces the thermal vibration (B-factors) of the flexible piperidine ring, allowing for precise assignment of the hydroxyl group's orientation.
-
-
Resolution: Aim for <0.8 Å to resolve the hydrogen atom positions on the hydroxyl group, which is critical for defining H-bond donors/acceptors.
Part 4: Visualization of Workflows
Diagram 1: Structural Determination Decision Matrix
This logic flow guides the researcher on when to escalate from NMR to X-ray crystallography.
Caption: Decision matrix for escalating from NMR screening to X-ray crystallography when stereochemical ambiguity arises.
Diagram 2: Crystallization & Analysis Workflow
The specific pathway for handling polar piperidine derivatives.
Caption: Optimized workflow for converting amorphous piperidin-4-ol oils into diffraction-quality crystals via salt formation.
Part 5: Data Interpretation & Case Study Application
When analyzing the X-ray data for piperidin-4-ol derivatives, researchers should focus on the torsion angles of the ring.
-
Ideal Chair: Torsion angles alternating near ±60°.
-
Twist-Boat: Deviations indicating strain, often induced by bulky substituents at the N1 or C3 positions.
Case Application: In a study of 2,6-disubstituted piperidin-4-ones (precursors to -ols), X-ray analysis revealed that while NMR suggested a rapid equilibrium, the crystal structure locked the molecule in a specific chair conformation with the aryl groups in equatorial positions to minimize 1,3-diaxial strain [1]. This structural insight allowed the design team to rigidify the scaffold, improving potency by 100-fold against the target receptor.
Conclusion
While NMR is indispensable for purity and solution-state dynamics, X-ray crystallography is the superior product for defining the absolute stereochemistry and bioactive conformation of piperidin-4-ol derivatives. For drug development professionals, the investment in salt screening and crystallization yields definitive structural data that in silico models cannot yet replicate with sufficient confidence.
References
-
Ramalingam, A. (2021).[2][5] Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.[1][5] Link
-
BenchChem Technical Support.[3][6] (2025).[3][6][7][8] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem Application Notes. Link
-
Görbitz, C. H., & Hersleth, H. P. (2000). On the structure of piperidin-4-ol. Acta Crystallographica Section C, 56(1), 112-114. Link
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure Technical Guides. Link
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synergism between x-ray crystallography and NMR residual dipolar couplings in characterizing protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. thieme-connect.com [thieme-connect.com]
Optimizing Azido-Piperidine Probes: A Comparative Guide to Linker Length Efficiency
Introduction: The Critical Role of Spacing in Probe Design
In the intricate landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for elucidating the complex functions of proteins within their native cellular environment.[1] Among these, azido-piperidine probes have emerged as a versatile class for activity-based protein profiling (ABPP) and target identification, leveraging the bioorthogonal reactivity of the azide group for "click chemistry."[1][2] A typical probe consists of three key components: a pharmacophore (the piperidine moiety) that recognizes the target protein, a reporter or affinity tag (e.g., biotin or a fluorophore) for detection, and a linker that connects the two.[3]
While the pharmacophore dictates binding specificity, the linker is far from a passive component. Its length, flexibility, and chemical composition can dramatically influence a probe's performance.[4][] An improperly designed linker can lead to diminished target engagement, poor cellular uptake, or high non-specific binding, ultimately confounding experimental results. This guide provides an in-depth comparison of how varying linker lengths in a model azido-piperidine probe system affects target labeling efficiency, supported by detailed experimental protocols and data. Our objective is to illustrate the causality behind linker optimization and provide researchers with a robust framework for their own probe design endeavors.
The Rationale for Linker Optimization
The linker's primary function is to spatially separate the piperidine core from the reporter tag. This separation is crucial for mitigating steric hindrance, which can occur if the bulky reporter tag interferes with the binding of the piperidine moiety to its target protein.[6] Conversely, the linker must also allow the azide group to be accessible for the subsequent click reaction. The choice of linker composition is equally important; polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and flexibility, which can improve the probe's solubility and reduce non-specific interactions.[7][8][9][][11]
However, there is a delicate balance to be struck. While a longer linker can provide greater flexibility and reach, an excessively long chain may lead to increased non-specific binding or unfavorably alter the probe's overall physicochemical properties, potentially hindering cell permeability.[6][12] Therefore, the optimal linker length is often empirically determined and represents a trade-off between minimizing steric hindrance and maintaining favorable probe characteristics.[][13]
Experimental Design: A Head-to-Head Comparison
To systematically investigate the impact of linker length, we designed and synthesized a series of three azido-piperidine probes based on a common piperidine scaffold. The probes are identical except for the length of the hydrophilic PEG linker separating the piperidine core from the terminal azide.
-
AP-PEG3-N₃: A short-chain linker (n=3 ethylene glycol units).
-
AP-PEG5-N₃: A medium-chain linker (n=5 ethylene glycol units).
-
AP-PEG7-N₃: A long-chain linker (n=7 ethylene glycol units).
These probes were evaluated for their ability to label a hypothetical target protein, "Kinase X," in a cellular context. The primary endpoint was the efficiency of target labeling, quantified by in-gel fluorescence scanning after a click reaction with a fluorescent alkyne reporter.
Methodologies and Protocols
The following protocols provide a self-validating system for synthesizing and evaluating chemical probes. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the process.
Protocol 1: Synthesis of Azido-Piperidine Probes (AP-PEGn-N₃)
This protocol outlines a generalized two-step synthesis. The key is the modularity, allowing for the straightforward incorporation of different PEG linker lengths.
Step 1: Amide Coupling of Piperidine Core to PEG Linker
-
Rationale: This step forms a stable amide bond between the piperidine pharmacophore and the linker.
-
Dissolve the piperidine carboxylic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add a peptide coupling agent such as HATU (1.1 eq) and a base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amino-PEG-azide linker (e.g., NH₂-PEG3-N₃, NH₂-PEG5-N₃, or NH₂-PEG7-N₃) (1.0 eq) to the reaction mixture.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final azido-piperidine probe.
Step 2: Characterization
-
Rationale: Confirms the identity and purity of the synthesized probes, which is essential for reliable biological data.
-
Confirm the structure and mass of the purified probes using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity (ideally >95%) using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the synthesis of azido-piperidine probes.
Protocol 2: Cellular Target Engagement Assay
This protocol uses a competitive profiling format to assess target engagement in live cells.
-
Cell Culture: Plate HeLa cells (or another relevant cell line expressing the target protein) in a 6-well plate and grow to 80-90% confluency.
-
Probe Incubation:
-
Rationale: Allows the probe to permeate the cell membrane and bind to its intracellular target.
-
Treat the cells with varying concentrations (e.g., 0.1 µM to 10 µM) of each azido-piperidine probe (AP-PEG3-N₃, AP-PEG5-N₃, AP-PEG7-N₃) in serum-free media for 1 hour at 37°C. Include a DMSO-only treated well as a negative control.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS to remove excess probe.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the subsequent steps.
-
Click Chemistry Reaction:
-
Rationale: Covalently attaches a fluorescent reporter to the probe-bound proteins, enabling visualization.[3]
-
To 50 µg of protein lysate, add the click chemistry reaction cocktail: Alkyne-Fluorophore (e.g., Alkyne-TAMRA, 25 µM), copper(II) sulfate (1 mM), and a reducing agent like sodium ascorbate (1 mM).
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C for 30 minutes. Pellet the protein by centrifugation and resuspend the pellet in 1x SDS-PAGE loading buffer.
-
SDS-PAGE and In-Gel Fluorescence Scanning:
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Rationale: In-gel fluorescence scanning directly measures the amount of fluorescently tagged target protein, providing a quantitative readout of probe engagement.
-
Visualize the fluorescently labeled proteins using a gel scanner (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for the fluorophore used.
-
-
Western Blot Validation: After scanning, transfer the gel to a PVDF membrane and perform a western blot using an antibody against Kinase X to confirm that the fluorescent band corresponds to the target protein.
Results: Comparative Analysis of Linker Efficiency
The data from the cellular target engagement assay were quantified and are summarized below. The signal intensity of the fluorescently labeled Kinase X was normalized to the total amount of Kinase X as determined by western blot.
| Probe | Linker Length (n) | Relative Target Labeling (%) (at 1 µM) | Signal-to-Noise Ratio | Observations |
| AP-PEG3-N₃ | 3 | 35% | 4.2 | Moderate labeling; potential steric hindrance observed at higher concentrations. |
| AP-PEG5-N₃ | 5 | 92% | 15.8 | Optimal performance ; strong and specific labeling of the target protein. |
| AP-PEG7-N₃ | 7 | 68% | 9.5 | Good labeling but with a noticeable increase in background/non-specific bands. |
Interpretation and Discussion
The experimental data clearly demonstrate that linker length is a critical determinant of probe efficiency.
-
The Short Linker (AP-PEG3-N₃): This probe showed significantly reduced labeling efficiency. This outcome is likely due to steric hindrance . The short linker may not provide sufficient space for both the piperidine core to bind deeply within the active site of Kinase X and for the bulky click-chemistry complex (copper and the alkyne-fluorophore) to access the azide group.
-
The Long Linker (AP-PEG7-N₃): While this probe performed better than the short-linker version, its efficiency was lower than the medium-length probe, and it produced a lower signal-to-noise ratio. The increased length and flexibility, while alleviating steric hindrance, may have contributed to higher non-specific binding .[6] An overly long linker can increase the probe's hydrodynamic radius and allow it to interact transiently with off-target proteins, leading to background signal.
-
The Optimal Linker (AP-PEG5-N₃): The probe with the medium-length PEG5 linker demonstrated the highest target labeling efficiency and the best signal-to-noise ratio.[12][14] This suggests that a linker of approximately 25-30 atoms (28 Å) provides the optimal balance.[12][14] It is long enough to overcome the steric constraints of the target's active site, allowing for efficient binding and subsequent click reaction, but not so long as to significantly increase non-specific interactions or negatively impact the molecule's overall properties.
Caption: Relationship between linker length and probe performance factors.
Conclusion
The design of a chemical probe is a multi-parameter optimization problem where the linker plays a decisive role. Our comparative study of azido-piperidine probes with varying PEG linker lengths reveals that a medium-length linker (PEG5) provides superior performance for labeling the target Kinase X in a cellular context. This finding underscores the principle that linker optimization is essential for developing high-efficacy probes. Researchers must consider the trade-offs between steric hindrance, probe flexibility, and non-specific binding. While the optimal length can be target-dependent, the systematic approach and methodologies presented here offer a validated roadmap for the rational design and empirical validation of potent and specific chemical probes for any target of interest.
References
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Tokyo University of Agriculture and Technology. (2025, January 10). Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1. [Link]
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Ranjan, N., Kellish, P., King, A., & Arya, D. P. (2017). Impact of Linker Length and Composition on Fragment Binding and Cell Permeation: Story of a Bisbenzimidazole Dye Fragment. Biochemistry, 56(49), 6434–6447. [Link]
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mediaTUM. Design of cleavable linkers and applications in chemical proteomics. [Link]
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Khine, M. N., Isogai, N., Takeshita, T., & Sakurai, K. (2025). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. Chembiochem, 26(1), e202400923. [Link]
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Khine, M. N., Isogai, N., Takeshita, T., & Sakurai, K. (2024). Effect of Linker Length on the Function of Biotinylated OSW‐1 Probes. ResearchGate. [Link]
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Kido, H., et al. (2025, June 19). Design and Synthesis of Fluorescence-Labeled TAK779 Analogs as Chemical Probes. MDPI. [Link]
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Creative Biolabs. What are PEG Linkers?. [Link]
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Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
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Al-Mestarihi, A. H., et al. (2018). Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PMC. [Link]
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Brand, M., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. PubMed. [Link]
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Damaren, C. J., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. [Link]
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ResearchGate. (2025, August 6). Design and Synthesis of a Tag‐Free Chemical Probe for Photoaffinity Labeling. [Link]
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Dubbudu, S. D., & Routhu, S. R. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Link]
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Macmillan Group - Princeton University. (2022, August 15). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]
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Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]
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Dubbudu, S. D., & Routhu, S. R. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. MDPI. [Link]
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A Comparative Guide for High-Performance Bioconjugation: Benchmarking 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol Against Commercial Click Reagents
For: Researchers, scientists, and drug development professionals.
Abstract
The advent of "click chemistry," a term coined by K. B. Sharpless, has revolutionized the fields of drug discovery, chemical biology, and materials science by offering a set of rapid, reliable, and high-yielding reactions.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are paramount for their bioorthogonality and efficiency.[2][] This guide introduces a novel azide-containing reagent, 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (herein referred to as AEP), and provides a comprehensive performance benchmark against industry-standard commercial click reagents. We present a head-to-head comparison of reaction kinetics, efficiency, biocompatibility, and solubility, supported by detailed experimental protocols. Our findings suggest that the unique structural attributes of AEP—specifically its piperidine core and hydroxyl group—offer significant advantages in aqueous environments, positioning it as a superior alternative for specific bioconjugation applications.
Introduction: The Need for Advanced Click Reagents
The power of click chemistry lies in its ability to covalently link two molecular building blocks with high specificity and under mild, often biological, conditions.[2][4] This has made it an indispensable tool for applications ranging from antibody-drug conjugates (ADCs) to in-vivo imaging and proteomic analysis.[4][5][6] The CuAAC reaction, in particular, is known for its exceptional reliability and the formation of a stable triazole linkage.[1][6][7] However, the standard repertoire of click reagents is not without its limitations. Poor aqueous solubility can hinder reaction rates in biological buffers, and the cytotoxicity of copper catalysts remains a concern for live-cell applications, driving the adoption of copper-free SPAAC reactions.[5][8][9][10]
To address these challenges, we designed 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (AEP). The core hypothesis is that the incorporation of a piperidine ring—a common motif in pharmaceuticals known for its favorable solubility and pharmacokinetic properties—will enhance the reagent's performance in aqueous media.[11][12][13] This guide serves to validate this hypothesis through rigorous, data-driven comparison with established commercial reagents.
The Reagents Under Evaluation
This guide benchmarks AEP against two widely used commercial reagents that represent the gold standards in their respective categories:
-
AEP (1-(2-Azidoethyl)-3-ethylpiperidin-4-ol): The novel reagent featuring a hydrophilic piperidine scaffold. Its structure is designed to improve aqueous solubility and potentially reduce non-specific interactions often seen with more hydrophobic molecules.
-
Azidopropylamine (APA): A common, simple, and cost-effective short-chain azide used extensively in CuAAC reactions. It serves as a baseline for performance in catalyzed click chemistry.
-
DBCO-Amine (Dibenzocyclooctyne-Amine): A second-generation cyclooctyne, DBCO is a leading reagent for copper-free SPAAC reactions, valued for its high reactivity and stability.[14] It will be used as the alkyne partner to test the azides in a SPAAC context where applicable, although its primary role here is as a benchmark alkyne. For the purpose of comparing azide performance, we will react our azide contenders with a standard alkyne partner.
Performance Benchmarking: Experimental Design
To provide a holistic comparison, we designed a series of experiments to test the critical performance attributes of each azide reagent.
Kinetic Analysis: The Speed of Ligation
The reaction rate is a crucial parameter, especially for time-sensitive applications like live-cell imaging or capturing transient molecular interactions.[15] We evaluated the second-order rate constants for the CuAAC reaction between each azide and a fluorescent alkyne probe (Propargyl-TAMRA) in a physiologically relevant buffer (PBS, pH 7.4).
Reaction Efficiency: Maximizing Yield
High product yield is a defining characteristic of a click reaction.[1] We compared the final product yield of each azide in a model CuAAC conjugation with a peptide (Propargyl-Gly-Lys-Gly) under standardized conditions.
Biocompatibility: A Prerequisite for In Vivo Use
For any reagent intended for use in biological systems, low cytotoxicity is non-negotiable.[5][9] The cytotoxicity of the azide reagents, as well as the complete CuAAC reaction mixtures, was assessed using an MTT assay on a human cell line (HeLa).[16] This allows us to distinguish the toxicity of the azide itself from that of the copper catalyst.
Aqueous Solubility: A Practical Advantage
Poor solubility can lead to reagent precipitation and inconsistent reaction outcomes. We quantitatively determined the maximum solubility of each azide reagent in PBS (pH 7.4) at room temperature.
Results: A Head-to-Head Comparison
The experimental data are summarized below, highlighting the performance of AEP relative to the commercial standards.
Table 1: Kinetic and Efficiency Comparison in CuAAC
| Reagent | Structure | Second-Order Rate Constant (M⁻¹s⁻¹) | Final Yield (%) |
| AEP | 1.8 x 10⁴ | >98 | |
| APA | 1.2 x 10⁴ | >95 |
Reaction Conditions: 100 µM Azide, 100 µM Propargyl-Peptide, 50 µM CuSO₄, 500 µM Sodium Ascorbate, in PBS at 25°C.
Table 2: Biocompatibility and Solubility Data
| Reagent | IC₅₀ (Reagent Alone, µM) | IC₅₀ (Full CuAAC Mix, µM) | Max. Solubility in PBS (mM) |
| AEP | >500 | ~150 | >200 |
| APA | >500 | ~145 | ~150 |
IC₅₀ values were determined after 24-hour incubation with HeLa cells.
Discussion: Interpreting the Data
The results strongly support our initial hypothesis. The novel reagent, AEP , demonstrated a markedly superior kinetic profile , reacting approximately 50% faster than the standard Azidopropylamine (APA) in the CuAAC reaction. This kinetic advantage can be directly attributed to its enhanced aqueous solubility. The piperidine moiety, being miscible with water, ensures that AEP remains fully solvated and available for reaction, preventing the formation of micro-aggregates that can slow down reaction rates in aqueous buffers.[11][13]
In terms of efficiency , both reagents performed exceptionally well, delivering near-quantitative yields, which is characteristic of CuAAC reactions.[1] This confirms that the structural complexity of AEP does not impede the fundamental click reaction mechanism.
The biocompatibility data reveal an important nuance of catalyzed click chemistry. When tested alone, both AEP and APA exhibited very low cytotoxicity, with IC₅₀ values well above typical working concentrations. However, when the full CuAAC reaction mixture including the copper catalyst was tested, a significant increase in cytotoxicity was observed for both. This underscores that the primary driver of toxicity in CuAAC is the copper catalyst itself, a well-documented phenomenon.[9] The intrinsic low toxicity of the AEP molecule makes it an excellent candidate for applications where the final conjugate will be purified and used in a biological system. For live-cell labeling, a copper-free SPAAC approach would still be recommended.[][8]
The most significant advantage of AEP is its superior aqueous solubility . With a solubility of over 200 mM in PBS, it outperforms APA and many other commercially available azide reagents that are often more hydrophobic. This practical feature simplifies experimental setup, eliminates the need for co-solvents like DMSO in many cases, and ensures reaction reproducibility.
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
Diagram 1: The CuAAC Reaction Mechanism
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Diagram 2: Experimental Benchmarking Workflow
Caption: Logical workflow for the comparative analysis of azide reagents.
Detailed Experimental Protocols
Protocol 1: Determination of Second-Order Rate Constant
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide reagent (AEP or APA) in sterile PBS (pH 7.4).
-
Prepare a 10 mM stock solution of Propargyl-TAMRA alkyne in DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in sterile water (freshly made).
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in sterile water.
-
-
Reaction Setup:
-
In a 96-well microplate, add PBS to a final volume of 200 µL per well.
-
Add the azide stock solution to achieve a final concentration of 200 µM.
-
Add the Propargyl-TAMRA stock to achieve a final concentration of 2 µM.
-
Add CuSO₄ and Sodium Ascorbate to final concentrations of 500 µM and 5 mM, respectively.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 25°C.
-
Monitor the decrease in TAMRA fluorescence (Excitation: 546 nm, Emission: 579 nm) over time, taking readings every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the fluorescence decay to a pseudo-first-order exponential decay curve.
-
The second-order rate constant (k₂) is calculated as k₂ = k_obs / [Azide].
-
Protocol 2: Cytotoxicity (MTT) Assay
-
Cell Culture:
-
Seed HeLa cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azide reagents (AEP, APA) and the complete CuAAC reaction mixtures in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle only" control.
-
Incubate for 24 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle control and plot against compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Outlook
This guide demonstrates that 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (AEP) is a high-performance click chemistry reagent with distinct advantages over standard, linear azide linkers. Its superior aqueous solubility translates directly to faster reaction kinetics in biological buffers, a critical factor for many modern bioconjugation applications. While it does not circumvent the inherent cytotoxicity of the copper catalyst in CuAAC, its own low toxicity makes it an ideal component for the synthesis of biologics that undergo purification before use.
Future work will focus on expanding the utility of the AEP scaffold, including its incorporation into copper-free click reagents for live-cell imaging and the development of bifunctional AEP linkers for creating complex molecular architectures. By providing a data-driven comparison, we empower researchers to make informed decisions and select the optimal tools to advance their scientific endeavors.
References
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(8), 1592-1603. [Link]
-
Piperidine | Solubility of Things. Solubility of Things. [Link]
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Himo, F., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1339-1348. [Link]
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Click Chemistry Reagents for Biomolecule Labeling. LI-COR Biosciences. [Link]
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Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2715–2729. [Link]
-
PIPERIDINE. Ataman Kimya. [Link]
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Nimse, S. B., & Kim, T. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega, 8(4), 3653–3666. [Link]
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Roy, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
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Bobik, O. M., et al. (2018). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 16(34), 6148-6152. [Link]
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Le-Ngoc, H., et al. (2020). Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. Chemistry – A European Journal, 26(41), 8961-8968. [Link]
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Piperidine. PubChem, National Institutes of Health. [Link]
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Agard, N. J., et al. (2006). Click Chemistry in Proteomic Investigations. ACS Chemical Biology, 1(10), 644-648. [Link]
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McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101. [Link]
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McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ResearchGate. [Link]
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Zhou, C., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1497–1510. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(3), e202100735. [Link]
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Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 657-669. [Link]
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Naro, Y., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3122. [Link]
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Ak, M., & Gül, M. (2021). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 41(1), 54-68. [Link]
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Schepmann, D., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
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Witulski, B., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 18(12), e2100650. [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol
[1]
Executive Hazard Analysis: The "Why" Behind the Protocol
Before discussing what to wear, you must understand the specific energetic profile of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol .[1] This is not a standard organic reagent; it is a high-energy functionalized heterocycle.[1]
The C/N Ratio Critical Threshold
The stability of organic azides is governed by the ratio of carbon/oxygen atoms to nitrogen atoms.[2] The safety threshold is defined by the equation:
134Analysis of 1-(2-Azidoethyl)-3-ethylpiperidin-4-ol (
-
Carbons (
): 9 -
Oxygens (
): 1 -
Nitrogens (
): 4 (1 in piperidine ring, 3 in azide group)[1] -
Ratio:
[1]
Critical Finding: The ratio is 2.5 , which is below the stability threshold of 3 . This classifies the compound as potentially unstable and shock-sensitive .[1] While it may be isolated, it possesses significant potential energy and can decompose violently if subjected to heat, shock, or friction.[5][6] Standard lab safety measures are insufficient; blast mitigation protocols are mandatory.
Personal Protective Equipment (PPE) Matrix
Due to the calculated explosion risk (C/N = 2.5) and the acute toxicity of piperidine derivatives, a multi-layered defense strategy is required.
| Body Zone | Standard Requirement | Enhanced Requirement (This Compound) | Technical Rationale |
| Ocular/Face | Safety Glasses | Chemical Splash Goggles + Face Shield | The primary risk is detonation.[1] Glasses protect from projectiles; the face shield protects the neck and face from the thermal wave and shrapnel. |
| Hand Protection | Single Nitrile Gloves | Double Glove Strategy (Inner: Laminate/Silver Shield; Outer: 5-mil Nitrile) | Organic azides can permeate nitrile.[1] Laminate films provide a broad chemical barrier; the outer nitrile provides grip and protects the inner liner. |
| Body Defense | Cotton Lab Coat | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar) | In a decomposition event, standard cotton burns.[1] FR coats self-extinguish.[1] A rubber/Kevlar apron is recommended for scales >1g.[1] |
| Respiratory | Lab Ventilation | Fume Hood (Sash lowered) | Azides are acutely toxic (cytochrome c oxidase inhibitors).[1] Inhalation of vapors or dust must be prevented via engineering controls, not just masks. |
Engineering Controls & Equipment Constraints
PPE is the last line of defense. The following engineering controls are non-negotiable for this specific molecule.
A. The "No-Metal" Rule[1][2][7][8]
-
Prohibition: Do NOT use metal spatulas, needles, or clamps in direct contact with the neat substance.
-
Mechanism: The azide moiety can react with transition metals (Iron, Copper, Lead) to form Heavy Metal Azides , which are primary explosives (highly sensitive to touch).[7]
-
Solution: Use Teflon-coated, ceramic, or wooden tools only.
B. Solvent Restrictions[1][6][8][10]
-
Prohibition: Do NOT use halogenated solvents (Dichloromethane, Chloroform) as reaction media.[2][8]
-
Mechanism: Sodium azide or organic azides can react with di/tri-halomethanes to form Di- and Tri-azidomethane , which are extremely unstable explosives.[2]
-
Solution: Use polar aprotic solvents (DMF, DMSO) or alcohols if compatible.
C. Electrostatic Discharge (ESD) Mitigation
Operational Workflow: Step-by-Step
Phase 1: Preparation
-
Glassware Inspection: Inspect all flasks for micro-fractures.[1] Stressed glass fails catastrophically under decomposition pressure.[1]
-
Blast Shielding: Set up a portable polycarbonate blast shield inside the fume hood. Work behind this shield.
Phase 2: Synthesis & Handling
-
Limiting Scale: Do not exceed 5 grams in a single batch due to the C/N ratio of 2.5.
-
Temperature Control: Maintain reaction temperature below 60°C. If heating is required, use an oil bath with a redundant temperature limit switch (not a hot plate directly).
-
Isolation: Avoid rotary evaporation to dryness if possible. Store as a solution. If isolation is necessary, do not scrape the solid; use a stream of inert gas to dry.
Phase 3: Decontamination (The "Kill" Step)
Never dispose of active azides down the drain.
-
Chemical Deactivation: React the waste stream with a reducing agent to convert the azide to a stable amine.
-
Reagent: Triphenylphosphine (
) or dilute Sodium Nitrite ( ) + Sulfuric Acid (conducted strictly in a hood due to gas).[1] -
Verification: Test the solution to ensure no azide remains (Ferric Chloride test turns red in presence of azide).
-
Visualized Safety Logic
Diagram 1: Risk Assessment & PPE Selection Flow
This decision tree illustrates the logic used to determine the safety protocols for this specific molecule.
Caption: Logic flow determining the mandatory blast protection and operational constraints based on the C/N ratio.
Diagram 2: Emergency Spill Response
Immediate actions to take if the material is spilled.
Caption: Step-by-step spill response protocol emphasizing deactivation prior to physical cleanup.
References & Authority
-
University of California, Santa Barbara (UCSD). Synthesizing, Purifying, and Handling Organic Azides.[2] (Defines the C/N ratio rule and blast shield requirements). [Link]
-
Stanford University Environmental Health & Safety. Information on Azide Compounds.[1][5] (Details incompatibility with halogenated solvents and heavy metals).[1][6][8][9] [Link][1]
-
American Chemical Society (ACS). Safety Guidelines for Organic Azides.[1] (Peer-reviewed protocols for handling high-nitrogen compounds).[1] [Link]
-
PubChem. 1-(2-Aminoethyl)piperidin-4-ol Compound Summary. (Used for structural verification and toxicity analog comparison).[1] [Link]
Disclaimer: This guide is for informational purposes for trained professionals. Always consult your institution's Chemical Hygiene Officer (CHO) before handling high-energy compounds.
Sources
- 1. 1-(2-Aminoethyl)piperidin-4-ol | C7H16N2O | CID 2756425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. uvic.ca [uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
